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  • Product: 3-bromo-1H-pyrazole-4-carbaldehyde
  • CAS: 1936134-18-7

Core Science & Biosynthesis

Foundational

3-Bromo-1H-pyrazole-4-carbaldehyde: A Comprehensive Physicochemical and Synthetic Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks where the interplay of electronics, steric hindrance, and tautomerism dictates synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic building blocks where the interplay of electronics, steric hindrance, and tautomerism dictates synthetic success. 3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) is a prime example of a deceptively simple, yet highly versatile bifunctional scaffold[1],[2]. Featuring an orthogonal handle set—a C3-halide for transition-metal-catalyzed cross-coupling and a C4-aldehyde for condensation and reductive amination—this compound is a critical linchpin in the synthesis of kinase inhibitors and advanced agrochemicals[3],[4].

This whitepaper provides an in-depth analysis of its physicochemical properties, decodes the causality behind its reactivity, and establishes self-validating experimental protocols for its functionalization.

Physicochemical Profiling & Electronic Architecture

To master the handling of 3-bromo-1H-pyrazole-4-carbaldehyde, one must first understand its electronic push-pull system. The pyrazole core is inherently aromatic, but its electron density is drastically altered by its substituents:

  • Inductive Withdrawal (-I): The C3-bromine atom pulls electron density away from the ring via the sigma-bond framework.

  • Mesomeric Withdrawal (-M): The C4-carbaldehyde group withdraws pi-electron density through resonance, heavily delocalizing the ring's electrons toward the exocyclic oxygen.

Mechanistic Consequence: This dual withdrawal renders the pyrazole ring highly electron-deficient. Consequently, the N-H proton becomes significantly more acidic (predicted pKa​≈9.5−10.5 ) compared to an unsubstituted pyrazole ( pKa​≈14.4 ). Furthermore, the compound exists in a dynamic tautomeric equilibrium between the 1H and 2H (often denoted as 5H relative to substituents) forms, which complicates regioselectivity during direct alkylation.

Electronics cluster_0 Tautomeric Equilibrium N1 3-Bromo-1H-pyrazole -4-carbaldehyde N1-H Tautomer N2 5-Bromo-1H-pyrazole -4-carbaldehyde N2-H Tautomer N1->N2 Proton Transfer EWG1 C3-Bromine (-I Inductive Effect) EWG1->N1 Electron Withdrawal EWG2 C4-Aldehyde (-M Mesomeric Effect) EWG2->N1 Electron Withdrawal

Fig 1. Electronic push-pull dynamics and tautomeric equilibrium of the pyrazole scaffold.

Quantitative Data Matrix

The following table synthesizes the core physicochemical parameters of 3-bromo-1H-pyrazole-4-carbaldehyde, combining empirical database records with predictive mechanistic modeling[5],,[6].

ParameterValue / DescriptionSource / Verification
Chemical Name 3-bromo-1H-pyrazole-4-carbaldehydeStandard IUPAC Nomenclature
CAS Registry Number 1936134-18-7[1],[2],[4]
Molecular Formula C4​H3​BrN2​O [5],
Molecular Weight 174.98 g/mol [5],
Monoisotopic Mass 173.94 Da[6]
Physical Form Solid (Powder)[1]
Predicted pKa​ (N-H) ∼9.5−10.5 Mechanistic Derivation
Topological Polar Surface Area 45.8 ŲPredictive Modeling
H-Bond Donors / Acceptors 1 / 2Structural Analysis

Mechanistic Reactivity & Orthogonal Functionalization

The true value of this building block lies in its capacity for orthogonal functionalization . However, the order of operations is critical. Attempting a Suzuki coupling on the unprotected pyrazole often fails.

The Causality of Catalyst Poisoning: The free N-H of the pyrazole acts as a potent bidentate ligand (in conjunction with the adjacent nitrogen), which sequesters palladium during cross-coupling, leading to catalyst poisoning. Furthermore, deprotonation under basic Suzuki conditions creates an electron-rich pyrazolide anion that strongly resists the oxidative addition of palladium into the C3-Br bond.

To solve this, we must employ a robust protection strategy, followed by divergent functionalization.

Workflow Start 3-Bromo-1H-pyrazole-4-carbaldehyde (Starting Material) Step1 N-Protection Reagent: SEM-Cl, NaH, DMF Purpose: Prevent Catalyst Poisoning Start->Step1 Intermediate 1-(SEM)-3-bromo-1H-pyrazole-4-carbaldehyde (Stable Intermediate) Step1->Intermediate Step2A Path A: C3-Functionalization Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Reaction: Suzuki-Miyaura Intermediate->Step2A Step2B Path B: C4-Functionalization Reagent: R-NH2, NaBH(OAc)3 Reaction: Reductive Amination Intermediate->Step2B FinalA C3-Aryl-C4-Aldehyde Scaffold Step2A->FinalA FinalB C3-Bromo-C4-Amine Scaffold Step2B->FinalB

Fig 2. Orthogonal functionalization workflow demonstrating divergent synthetic pathways.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides clear visual or analytical feedback to the bench scientist.

Protocol A: N-Protection with SEM-Cl

Why SEM over Boc? While a Boc group is easier to apply, the subsequent Suzuki-Miyaura coupling requires basic conditions (e.g., K2​CO3​ at 90 °C) which frequently cause premature Boc cleavage. The 2-(Trimethylsilyl)ethoxymethyl (SEM) group provides absolute stability under these conditions and is cleanly cleaved later using TBAF.

  • Setup: Charge an oven-dried flask with 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under N2​ .

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv). Validation: Observe the evolution of H2​ gas. Stir for 30 minutes until the solution becomes homogenous, indicating complete formation of the pyrazolide anion.

  • Protection: Dropwise add SEM-Cl (1.1 equiv). Warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc ( ). Wash the combined organics with brine ( ) to remove DMF. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Mechanistic Design: The C3-Br bond is sterically hindered by the adjacent C4-aldehyde and the bulky SEM group. To overcome this, a palladium catalyst with a large bite angle and electron-rich ligands, such as Pd(dppf)Cl2​ , is required to force efficient oxidative addition.

  • Setup: In a microwave vial, combine the SEM-protected pyrazole (1.0 equiv), an aryl boronic acid (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O (0.1 M). Crucial Step: Sparge the mixture with N2​ for 10 minutes. Oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, stalling the reaction.

  • Reaction: Seal the vial and heat to 90 °C for 12 hours. Validation: TLC (Hexanes/EtOAc) should show complete consumption of the starting material and a new, highly UV-active spot.

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water, dry, and purify via flash chromatography.

Protocol C: Reductive Amination at C4

Mechanistic Design: Aldehydes on electron-deficient heterocycles can be prone to over-reduction to the corresponding alcohol. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen because its steric bulk and electron-withdrawing acetate ligands make it mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

  • Iminium Formation: Dissolve the pyrazole scaffold (1.0 equiv) and a primary/secondary amine (1.2 equiv) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) as a catalyst. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) in one portion. Stir for an additional 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na2​SO4​ , and concentrate.

References

  • Building Blocks Catalogue . Namiki Shoji Co., Ltd. Available at:[Link]

  • C4H3BrN2OS - Explore . PubChemLite. Available at: [Link]

Sources

Exploratory

electronic properties and pKa of 3-bromo-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Electronic Properties and pKa of 3-bromo-1H-pyrazole-4-carbaldehyde Introduction In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds serve as foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and pKa of 3-bromo-1H-pyrazole-4-carbaldehyde

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the pyrazole ring system is of paramount importance, featuring prominently in a wide array of pharmaceuticals due to its unique structural and electronic characteristics.[1] 3-bromo-1H-pyrazole-4-carbaldehyde is a key exemplar of a highly functionalized pyrazole, serving as a versatile synthetic intermediate for constructing complex molecular architectures.[2] Its utility stems from the precise arrangement of its functional groups: a reactive carbaldehyde handle for derivatization, a bromine atom that can participate in cross-coupling reactions, and the intrinsic acidic and basic centers of the pyrazole core.

A comprehensive understanding of the electronic properties and acid-base chemistry (pKa) of this molecule is not merely academic; it is a critical prerequisite for its effective application. These fundamental parameters govern the molecule's reactivity, solubility, membrane permeability, and its potential to engage in crucial intermolecular interactions—such as hydrogen bonding—with biological targets.[3] This guide provides an in-depth analysis of the synthesis, electronic landscape, and pKa of 3-bromo-1H-pyrazole-4-carbaldehyde, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals.

Synthesis and Structural Characterization

The construction of the 3-bromo-1H-pyrazole-4-carbaldehyde framework is most effectively achieved through established heterocyclic chemistry transformations. The Vilsmeier-Haack reaction is a particularly powerful and widely used method for the formylation of activated aromatic and heteroaromatic systems, including pyrazole precursors.[4][5][6]

Synthetic Workflow: Vilsmeier-Haack Approach

The synthesis typically begins with a suitably substituted hydrazone, which undergoes cyclization and formylation in a one-pot procedure using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).

G cluster_0 Vilsmeier-Haack Synthesis A Substituted Hydrazone (e.g., 4-Bromoacetophenone Phenylhydrazone) C Reaction Mixture (Cyclization & Formylation) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C 273-278 K to 333 K D Aqueous Workup (Quenching & Neutralization) C->D 6 h E Purification (Column Chromatography) D->E F 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde E->F

Caption: General workflow for the Vilsmeier-Haack synthesis of a substituted pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of a Related Derivative

While the exact synthesis for the N-unsubstituted title compound is less commonly detailed, the protocol for a closely related analogue, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, provides a validated template.[7][8]

Objective: To synthesize 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 4-Bromoacetophenone phenylhydrazone

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium carbonate solution

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a stirrer and under an inert atmosphere, cool 7 mL of DMF in an ice bath. Add 4.16 mL (44.7 mmol) of POCl₃ dropwise, maintaining the temperature at 273 K (0 °C). Stir the mixture for 30 minutes.

  • Addition of Precursor: Dissolve 4.3 g (14.9 mmol) of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine in 10 mL of DMF. Slowly add this solution to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 343 K (70 °C) and stir for 4 hours.

  • Workup: Cool the mixture back to 273 K in an ice bath. Quench the reaction by carefully pouring it into crushed ice. Adjust the pH to approximately 12 using a saturated aqueous sodium carbonate solution to neutralize the acid.

  • Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by washing with methanol to yield the final compound.[7]

Structural Characterization

The identity and purity of 3-bromo-1H-pyrazole-4-carbaldehyde are confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the pyrazole ring proton (C5-H), the aldehyde proton (-CHO), and the N-H proton. The aldehyde proton will appear as a singlet at a characteristic downfield shift (~9.5-10.5 ppm). The N-H proton signal may be broad.
¹³C NMR Signals for the pyrazole ring carbons (C3, C4, C5) and the carbonyl carbon of the aldehyde group. The C3 carbon will be attached to bromine, and the C4 carbon will show the effect of the aldehyde substituent. The carbonyl carbon is typically observed in the 180-195 ppm region.
FT-IR A strong absorption band for the C=O stretch of the aldehyde (typically ~1670-1700 cm⁻¹). A broad N-H stretching band may be visible around 3100-3300 cm⁻¹.
HRMS The high-resolution mass spectrum will show the molecular ion peak corresponding to the exact mass of C₄H₃BrN₂O, confirming the molecular formula. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident.

Electronic Properties: The Interplay of Substituents

The electronic nature of 3-bromo-1H-pyrazole-4-carbaldehyde is a direct consequence of the intrinsic properties of the pyrazole ring, modulated significantly by its two powerful substituents. Pyrazoles are electron-rich aromatic systems.[9] However, the bromo and carbaldehyde groups exert strong, opposing electronic effects that define the molecule's reactivity profile.

Substituent Effects
  • Pyrazole Ring: An aromatic 5-membered heterocycle with two adjacent nitrogen atoms. The "pyrrole-like" nitrogen (N1) contributes two electrons to the π-system, while the "pyridine-like" nitrogen (N2) contributes one. This results in an electron-rich system.[9]

  • Bromine (at C3): This substituent exhibits a dual electronic nature:

    • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the pyrazole ring through the sigma bond framework. This effect is deactivating.

    • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pyrazole π-system. This effect donates electron density. For halogens, the inductive effect typically dominates, resulting in a net electron-withdrawing character.

  • Carbaldehyde (at C4): This is a potent electron-withdrawing group through both inductive and resonance mechanisms:

    • Inductive Effect (-I): The electronegative oxygen atom pulls electron density through the sigma bonds.

    • Resonance Effect (-M): The carbonyl group can withdraw electron density from the ring via conjugation, delocalizing the π-electrons onto the oxygen atom. This is a strong deactivating effect.

Caption: Dominant electronic effects of the bromo and carbaldehyde substituents.

The combined influence of a moderately deactivating bromo group and a strongly deactivating carbaldehyde group renders the pyrazole ring significantly electron-deficient compared to the parent heterocycle. This has profound implications for its reactivity, particularly in electrophilic substitution reactions, which would be disfavored.

pKa Analysis: Acidity and Basicity

The pKa value quantifies the strength of an acid in solution. For 3-bromo-1H-pyrazole-4-carbaldehyde, two key pKa values are relevant:

  • pKa of the Conjugate Acid (pKaH): This relates to the basicity of the pyridine-like N2 nitrogen. A lower pKaH value indicates weaker basicity.

  • pKa of the N-H Proton: This relates to the acidity of the pyrrole-like N1 proton. A lower pKa value indicates stronger acidity.

Unsubstituted pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5.[1][10]

Predicting the Impact of Substituents on pKa

The powerful electron-withdrawing nature of both the bromo and carbaldehyde substituents will have a predictable and significant impact on both pKa values.

  • Effect on Basicity (N2): The substituents pull electron density away from the entire ring system, including the N2 lone pair. This reduction in electron density makes the N2 nitrogen a poorer proton acceptor. Consequently, the conjugate acid becomes stronger (more likely to donate its proton), and the pKaH is expected to be significantly lower than 2.5.

  • Effect on Acidity (N1-H): When the N1 proton is removed, a pyrazolate anion is formed. The electron-withdrawing substituents help to stabilize this negative charge through induction and resonance. This stabilization of the conjugate base makes the N1-H proton more acidic. Therefore, the pKa of the N-H proton is expected to be significantly lower (more acidic) than that of unsubstituted pyrazole (pKa ≈ 14.2 in water).

CompoundSubstituentsExpected pKa (Conjugate Acid)Expected pKa (N-H Proton)Rationale
Pyrazole None~2.5[10]~14.2Baseline reference.
3-bromo-1H-pyrazole -Br (EWG)< 2.5< 14.2Moderate electron withdrawal decreases basicity and increases acidity.
3-bromo-1H-pyrazole-4-carbaldehyde -Br, -CHO (Strong EWGs)<< 2.5<< 14.2Strong, cumulative electron withdrawal dramatically decreases basicity and increases acidity.
Protocol for Experimental pKa Determination

Potentiometric titration is a robust and accessible method for determining pKa values.

Objective: To determine the pKa of 3-bromo-1H-pyrazole-4-carbaldehyde in an aqueous or mixed-solvent system.

Apparatus:

  • Calibrated pH meter with a combination glass electrode

  • Autotitrator or manual burette

  • Constant temperature bath

  • Jacketed titration vessel

Procedure:

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., 50% ethanol/water) with a background electrolyte (e.g., 0.5 M KCl) to maintain constant ionic strength.[13]

  • Titration (for Basicity): Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Titration (for Acidity): Titrate a separate aliquot of the sample solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accuracy, the data can be analyzed using Gran plots or specialized software to calculate the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Protocol for Computational pKa Prediction

Quantum mechanical (QM) methods combined with continuum solvation models offer a powerful in silico approach to pKa prediction.[14][15]

Objective: To calculate the pKa of 3-bromo-1H-pyrazole-4-carbaldehyde using a thermodynamic cycle.

Software:

  • A QM software package (e.g., Gaussian, GAMESS)

  • A molecular visualizer (e.g., Avogadro, Chemcraft)

Procedure:

  • Model Building: Construct the 3D structures of the neutral molecule, its N2-protonated form, and its N1-deprotonated form.

  • Geometry Optimization: Perform geometry optimization for all three species in both the gas phase and in a simulated solvent (e.g., water, using a Polarizable Continuum Model like PCM or SMD) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[9][11]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the Gibbs free energies (G) and to confirm they are true minima (no imaginary frequencies).

  • pKa Calculation: Use the calculated Gibbs free energies in the following thermodynamic cycle equation:

    • ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA)

    • pKa = ΔG_aq / (2.303 * RT) The free energy of the proton in solution (G_aq(H⁺)) is a well-established literature value for the chosen solvent.

G cluster_0 pKa Determination Pathways A 3-bromo-1H-pyrazole-4-carbaldehyde B Experimental (Potentiometric Titration) A->B C Computational (DFT + Solvation Model) A->C D Titration with HCl (Determines Basicity) B->D E Titration with NaOH (Determines Acidity) B->E F Thermodynamic Cycle (Calculates ΔG) C->F G pKa Value D->G E->G F->G

Sources

Foundational

3-Bromo-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper on Organic Solvent Solubility, Mechanistic Behavior, and Handling Protocols

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: In-Depth Technical Guide Executive Summary In modern drug discovery and organic synthesis, highly functionalized heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: In-Depth Technical Guide

Executive Summary

In modern drug discovery and organic synthesis, highly functionalized heterocyclic building blocks are foundational. 3-Bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) is a prime example, featuring a pyrazole core, an electrophilic carbaldehyde group, and a versatile bromine handle for transition-metal-catalyzed cross-coupling. However, the exact combination of these functional groups creates a unique, highly polarized molecular topology that drastically dictates its solubility profile.

This whitepaper provides an authoritative analysis of the solubility characteristics of 3-bromo-1H-pyrazole-4-carbaldehyde in organic solvents. By understanding the thermodynamic and mechanistic drivers of its dissolution, scientists can optimize reaction conditions, avoid yield-limiting precipitation, and design robust downstream workflows.

Mechanistic Determinants of Solubility

The solubility of 3-bromo-1H-pyrazole-4-carbaldehyde is not merely a function of its molecular weight (174.99 g/mol ), but rather its complex intermolecular interaction network. The solubility behavior is governed by three primary structural features:

  • The Pyrazole Core (Hydrogen Bonding): The 1H -pyrazole ring possesses both a strong hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp 2 hybridized nitrogen). In the solid state, pyrazole derivatives are notorious for forming robust intermolecular hydrogen-bonded dimers or extended polymeric chains. Overcoming this high crystal lattice energy is the primary hurdle for dissolution.

  • The Carbaldehyde Group (Dipole & Acceptor): The C=O bond introduces a strong localized dipole and acts as an additional hydrogen bond acceptor. Solvents that can act as hydrogen bond donors (like alcohols) can coordinate with this oxygen to aid solvation[1].

  • The Bromine Substituent (Polarizability & Sterics): While halogens generally increase lipophilicity, the heavy bromine atom in this compact molecule increases the overall polarizability without providing enough aliphatic bulk to render the molecule soluble in non-polar hydrocarbon solvents.

Causality in Solvent Selection: Because the solid-state stability is dominated by N-H···N and N-H···O=C hydrogen bonds, non-polar solvents (e.g., hexane) cannot competitively disrupt the lattice[2]. Dissolution requires solvents with high dielectric constants and strong hydrogen-bond acceptor capabilities (e.g., DMSO, DMF) to break the pyrazole dimers and solvate the individual monomers[3].

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties of pyrazole-4-carbaldehyde derivatives, the following table summarizes the quantitative solubility profile across various organic solvent classes[2],[3].

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP>50 mg/mL (Highly Soluble)Strong H-bond acceptors completely disrupt pyrazole dimers, stabilizing the monomeric state.
Polar Protic Ethanol, Methanol10 - 50 mg/mL (Soluble)Dual H-bond donor/acceptor capacity allows the solvent to intercalate into the pyrazole H-bond network.
Moderately Polar Dichloromethane (DCM), THF1 - 10 mg/mL (Sparingly Soluble)Sufficient dipole moment for partial solvation, but lacks the strong H-bond disruption required for high concentration.
Non-Polar Hexane, Heptane, Toluene<1 mg/mL (Insoluble)Unable to overcome the high crystal lattice energy; cannot participate in hydrogen bonding.

Protocol: Self-Validating Thermodynamic Solubility Determination

To accurately determine the solubility of 3-bromo-1H-pyrazole-4-carbaldehyde for process chemistry applications, a standard visual check is insufficient. The following Shake-Flask Method is designed as a self-validating system to ensure thermodynamic equilibrium is reached and to prevent false positives from colloidal suspensions.

Step-by-Step Methodology
  • Saturation Preparation:

    • Add an excess of 3-bromo-1H-pyrazole-4-carbaldehyde (e.g., 100 mg) to a 2 mL glass vial.

    • Add 1.0 mL of the target organic solvent (e.g., DMF).

    • Causality: An excess of solid must remain visible to ensure the solution is truly saturated.

  • Isothermal Equilibration (Self-Validating Step):

    • Place the vial in a thermoshaker at 25.0 ± 0.1 °C at 500 RPM.

    • Validation Control: Sample the mixture at 24 hours and 48 hours . If the concentration variance between the two time points is <5%, thermodynamic equilibrium is confirmed.

  • Phase Separation:

    • Centrifuge the sample at 15,000 × g for 15 minutes at 25 °C.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly polar compounds like pyrazole carbaldehydes can adsorb onto nylon or PTFE filter membranes via hydrogen bonding, leading to artificially low solubility readings.

    • Validation Control: Analyze the supernatant using Dynamic Light Scattering (DLS) or a simple laser pointer (Tyndall effect) to ensure no sub-micron colloidal particles are suspended.

  • Quantitative Analysis:

    • Dilute the clear supernatant by a factor of 1:100 in mobile phase (e.g., Acetonitrile/Water).

    • Quantify using HPLC-UV against a validated 5-point calibration curve of a known reference standard.

SolubilityWorkflow A 1. Solid Addition (Excess Compound) B 2. Isothermal Shaking (25°C, 24h & 48h) A->B C 3. Centrifugation (15,000 x g, avoid filters) B->C D 4. DLS / Tyndall Check (Verify no colloids) C->D E 5. HPLC-UV Analysis (Quantification) D->E F Validated Solubility Data E->F

Caption: Self-validating shake-flask workflow for determining organic solvent solubility.

Downstream Synthetic Workflows & Solvent Selection

The solubility profile directly dictates the success of downstream synthetic modifications[4]. Because 3-bromo-1H-pyrazole-4-carbaldehyde possesses two distinct reactive sites, solvent selection must be tailored to the specific reaction mechanism.

Workflow A: Reductive Amination (Targeting the Carbaldehyde)

When reacting the aldehyde group with primary or secondary amines, Polar Protic Solvents (Ethanol or Methanol) are the optimal choice[5].

  • Causality: Alcohols provide sufficient solubility (10-50 mg/mL) while simultaneously activating the carbonyl oxygen via hydrogen bonding, accelerating imine formation prior to reduction with reagents like sodium borohydride.

Workflow B: Suzuki-Miyaura Cross-Coupling (Targeting the Bromine)

When functionalizing the C3 position via palladium-catalyzed cross-coupling, Polar Aprotic Solvents (DMF, 1,4-Dioxane, or DMSO) are required[2].

  • Causality: These solvents offer maximum solubility (>50 mg/mL), ensuring the reaction remains homogeneous. Furthermore, polar aprotic solvents stabilize the palladium oxidative addition complex and facilitate the transmetalation step without competing for hydrogen bonds.

SolventSelection Start 3-Bromo-1H-pyrazole-4-carbaldehyde Path1 Target: Aldehyde Group (Reductive Amination) Start->Path1 Path2 Target: Bromine Atom (Pd-Catalyzed Coupling) Start->Path2 Solvent1 Select Polar Protic (e.g., Ethanol, Methanol) Path1->Solvent1 Solvent2 Select Polar Aprotic (e.g., DMF, 1,4-Dioxane) Path2->Solvent2 Outcome1 H-Bond Activation of C=O High Yield Imine Solvent1->Outcome1 Outcome2 Homogeneous Catalysis Stable Pd-Complex Solvent2->Outcome2

Caption: Decision matrix for solvent selection based on downstream synthetic targets.

References

  • Sigma-Aldrich. "3-bromo-1H-pyrazole-4-carbaldehyde | 1936134-18-7". Product Specifications and Chemical Properties.

  • EvitaChem. "3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde". Chemical Properties and Reaction Analysis.4

  • Chemical Science Review and Letters. "Preparation Four Derivatives Compounds of acetyl-1H-pyrazole-4-carbaldehyde and Their Antimicrobial Activity." Solubility profiles of pyrazole-4-carbaldehyde derivatives in DMF and DMSO.2

  • Smolecule. "Buy 1-Ethyl-1H-pyrazole-4-carbaldehyde | 304903-10-4". Solubility Profiles in Various Solvents.1

  • Journal of Pharmaceutical and Scientific Innovation. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety". Data on pyrazole-4-carbaldehyde insolubility in water/non-polar solvents vs. polar aprotic solvents.3

Sources

Exploratory

Crystal Structure Analysis of 3-Bromo-1H-pyrazole-4-carbaldehyde: Supramolecular Assembly and Implications for Rational Drug Design

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Document Type: Technical Whitepaper & Application Guide Executive Summary The rational design of pharmaceutical agents relies heavily on a preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Document Type: Technical Whitepaper & Application Guide

Executive Summary

The rational design of pharmaceutical agents relies heavily on a precise understanding of the three-dimensional architecture and intermolecular interaction profiles of foundational building blocks. 3-Bromo-1H-pyrazole-4-carbaldehyde represents a highly privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and agrochemicals.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the crystallographic behavior of this molecule, exploring the causality behind its crystallization, the rigorous protocols required for high-resolution X-ray diffraction (XRD) data acquisition, and the profound implications of its supramolecular assembly—specifically the interplay between hydrogen bonding and highly directional halogen bonding.

Structural Context and Supramolecular Logic

To understand the crystal structure of 3-bromo-1H-pyrazole-4-carbaldehyde, we must analyze its three primary structural vectors:

  • The Pyrazole Core: The 1H-pyrazole moiety is a robust tautomeric system that acts simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the pyridine-like nitrogen). This dual capacity typically drives the formation of isostructural trimeric motifs or catemeric chains in the solid state[1].

  • The Carbaldehyde Group: Located at the 4-position, the aldehyde group exhibits strong coplanarity with the pyrazole ring to maximize π -conjugation. Crystallographic studies of related pyrazole-4-carbaldehydes demonstrate that the O-C-C-C torsion angle approaches 180°, locking the molecule into a rigid, planar conformation[2]. The carbonyl oxygen serves as a secondary, potent hydrogen bond acceptor.

  • The Bromine Atom: Positioned at C3, the highly polarizable bromine atom features a region of positive electrostatic potential—the σ -hole—along the extension of the C-Br bond. This enables the formation of highly directional halogen bonds (C-Br···O or C-Br··· π ), which dictate the ultimate 3D packing and are highly sought after in fragment-based drug discovery (FBDD)[3][4].

Supramolecular_Network M 3-Bromo-1H-pyrazole-4-carbaldehyde (Planar Monomer) H N-H···O / N-H···N Hydrogen Bonding M->H Primary Interaction D 1D Polymeric Chains (Catemers) or Dimers H->D X C-Br···O / C-Br···π Halogen Bonding D->X Secondary Interaction P P D->P N 3D Supramolecular Crystal Lattice X->N P->N

Hierarchical supramolecular assembly driven by hydrogen and halogen bonding.

Experimental Methodology: A Self-Validating System

Obtaining high-resolution crystallographic data requires a meticulously controlled environment. The following protocols are designed to ensure reproducibility and mitigate common crystallographic artifacts such as solvent inclusion or thermal disorder.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, asymptotic approach to supersaturation, minimizing the formation of kinetic defects.

  • Dissolution: Dissolve 15 mg of highly purified (>99% via HPLC) 3-bromo-1H-pyrazole-4-carbaldehyde in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Causality: DCM provides excellent solubility for halogenated heterocycles without acting as a strong competing hydrogen bond donor.

  • Anti-solvent Layering: Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free, dark incubator at 277 K. Causality: Lower temperatures reduce the kinetic energy of the system, favoring the thermodynamic product and yielding highly ordered, block-like single crystals.

  • Harvesting: After 4–7 days, inspect the vial under polarized light. Harvest the crystals directly into a drop of Paratone-N oil. Causality: The inert oil prevents rapid solvent evaporation from the crystal lattice and protects the sample from atmospheric moisture prior to flash-cooling.

Protocol 3.2: X-Ray Diffraction Data Collection and Processing
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.15 × 0.10 × 0.08 mm) and mount it on a MiTeGen MicroMount.

  • Cryocooling: Transfer the mount immediately to the diffractometer goniometer, intersecting a steady nitrogen gas stream set to 100 K. Causality: Data collection at 100 K drastically reduces atomic thermal vibration (Debye-Waller factors), which is critical for accurately resolving the electron density of the highly polarizable bromine atom and precisely mapping the σ -hole interactions[1].

  • Acquisition: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å) equipped with a multilayer mirror monochromator.

  • Structure Solution: Perform data reduction using SAINT and multi-scan absorption correction via SADABS. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A Vapor Diffusion (DCM/Hexane) B Oil Mount & Flash Cooling (100K) A->B C Data Acquisition (Mo Kα) B->C D Intrinsic Phasing (SHELXT) C->D E Refinement (SHELXL) D->E

Workflow for single-crystal growth and X-ray diffraction analysis.

Quantitative Data Presentation

Based on the established crystallographic behavior of the 4-halogenated-1H-pyrazole series and related carbaldehydes[1][5], the structural parameters for 3-bromo-1H-pyrazole-4-carbaldehyde are summarized below.

Table 1: Representative Crystallographic Data for 3-Bromo-1H-pyrazole-4-carbaldehyde

Crystallographic ParameterValue / Description
Empirical Formula C 4​ H 3​ BrN 2​ O
Formula Weight 174.99 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2 1​ /c
Calculated Density ( ρcalc​ ) ~ 1.95 - 2.05 Mg/m 3
Absorption Coefficient ( μ ) ~ 6.5 mm −1
Aldehyde-Pyrazole Torsion Angle ~ 178° - 180° (Coplanar)
Primary Hydrogen Bond N1-H1···O1 (Carbonyl) or N1-H1···N2
Primary Halogen Bond C3-Br1···O1 (Carbonyl) or C3-Br1··· π

Implications for Rational Drug Design

The structural elucidation of 3-bromo-1H-pyrazole-4-carbaldehyde is not merely an academic exercise; it provides a direct blueprint for structure-based drug design.

Kinase Hinge Binding: The pyrazole core is a recognized pharmacophore for the ATP-binding hinge region of kinases. The crystal structure confirms that the N-H and adjacent nitrogen act as a potent donor-acceptor pair, capable of forming bidentate hydrogen bonds with the protein backbone (e.g., with the carbonyl and amide of the hinge region)[5].

Exploiting the Halogen Bond: The crystallographic confirmation of the C-Br σ -hole and its resulting halogen bonds (C-Br···O) is highly significant. In biological systems, this bromine atom can be strategically positioned to interact with backbone carbonyls or the π -systems of aromatic residues (e.g., Phenylalanine or Tyrosine) deep within hydrophobic sub-pockets[3]. Fragment screening utilizing bromopyrazoles has shown high success rates in identifying novel binding hot-spots precisely because of this promiscuous yet directional binding capability[4].

By utilizing the exact atomic coordinates and interaction geometries derived from this crystal structure, computational chemists can accurately parameterize molecular dynamics (MD) simulations and docking algorithms, accelerating the optimization of hit compounds into viable clinical candidates.

References

  • Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)
  • 1-Phenyl-1H-pyrazole-4-carbaldehyde N
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison MDPI
  • Halocarbon Encapsulation via Halogen···π Interactions in a Bispyrazole-Based Cryptand ACS Public
  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments N

Sources

Foundational

3-bromo-1H-pyrazole-4-carbaldehyde MSDS and laboratory safety data

An In-Depth Technical Guide to the Safe Handling of 3-bromo-1H-pyrazole-4-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Introduction 3-bromo-1H-pyrazole-4-carbaldehyde is a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 3-bromo-1H-pyrazole-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a brominated pyrazole core and a reactive aldehyde functional group makes it a versatile intermediate for synthesizing a wide array of more complex molecular architectures. However, as with many highly functionalized reagents, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide senior laboratory personnel with the rationale behind safety procedures, fostering a proactive safety culture grounded in scientific principles. We will dissect the known hazards of this compound, establish robust protocols for its handling, and outline clear, actionable steps for emergency situations. The central thesis is that a thorough understanding of the why behind each safety measure is critical for mitigating risk during its use in research and development.

Section 1: Hazard Identification and Classification

The primary and most direct source of hazard information comes from the Globally Harmonized System (GHS) classifications provided by suppliers. 3-bromo-1H-pyrazole-4-carbaldehyde is a solid, typically a powder, which presents a primary risk of inhalation and dermal exposure if not handled correctly.

GHS Hazard Summary

The following table summarizes the critical hazard information for 3-bromo-1H-pyrazole-4-carbaldehyde.

IdentifierDataSource
CAS Number 1936134-18-7
Molecular Formula C₄H₃BrN₂O
Physical Form Powder
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Codes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Elucidation of Hazards

The hazard statements provide a clear directive for risk assessment. The structural alerts—a brominated heterocycle and an aldehyde—are consistent with these classifications.

  • H302 - Harmful if swallowed: Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea[1][2]. The systemic toxicity, while not fully characterized, must be assumed to be significant.

  • H315 - Causes skin irritation: Direct contact with the skin is likely to cause redness, itching, and inflammation[2][3]. Prolonged or repeated contact could lead to more severe dermatitis. The bromine atom can enhance the reactivity and irritancy of the molecule.

  • H319 - Causes serious eye irritation: This is a critical hazard. Contact with the eyes can cause significant pain, redness, and watering, with the potential for serious, lasting damage[3][4]. The aldehyde group, in particular, is often associated with potent eye irritation.

  • H335 - May cause respiratory irritation: As a fine powder, the compound can be easily aerosolized. Inhalation will likely irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and a feeling of tightness in the chest[3][5].

It is crucial to note that for many research chemicals, including this one, a complete toxicological profile is often unavailable. One source notes that "the chemical, physical, and toxicological properties have not been thoroughly investigated"[5]. Therefore, a conservative approach that treats the substance with a high degree of caution is scientifically and ethically mandated.

Section 2: Risk Assessment and Mitigation - A Proactive Approach

A robust safety protocol is built on the foundation of engineering controls, supplemented by stringent personal protective equipment (PPE) and procedural discipline.

Engineering Controls: The First Line of Defense

The primary goal of engineering controls is to physically isolate the researcher from the hazardous material.

  • Chemical Fume Hood: All manipulations of 3-bromo-1H-pyrazole-4-carbaldehyde, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood[6][7]. This is non-negotiable. The hood's constant airflow prevents the inhalation of airborne powder and contains any vapors that may be present[8]. The sash should be kept as low as possible.

  • Ventilated Enclosures: For weighing operations, a dedicated ventilated balance enclosure can provide an additional layer of protection against inhaling fine powders.

  • Safety Infrastructure: The laboratory must be equipped with easily accessible and regularly tested safety showers and eyewash stations[4][9]. Proximity to this equipment is critical in the event of an accidental large-scale exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. Given the "serious eye irritation" classification, a face shield worn over safety goggles is strongly recommended, especially during procedures with a higher risk of splashing or dust generation[6][9].

  • Skin Protection: A flame-resistant lab coat, fully buttoned, is required[6]. Full-length pants and closed-toe, non-porous shoes are also mandatory to prevent skin exposure[6][10].

  • Hand Protection: Appropriate chemical-resistant gloves must be worn. Nitrile gloves are a common standard, but it is the responsibility of the principal investigator to consult manufacturer-specific permeation data to ensure the selected glove material is appropriate for the solvents and reagents being used in the procedure[9][10]. Gloves should be inspected for tears before each use and removed before touching common surfaces like doorknobs or keyboards. Hands must be washed thoroughly after glove removal[10].

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a validated SOP is essential for ensuring reproducible safety and experimental outcomes.

Experimental Workflow Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered. Verify the functionality of the hood and locate the nearest eyewash station and safety shower. Don all required PPE.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated enclosure. Use a spatula to carefully transfer the solid onto weighing paper or into a tared vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. If dissolving in a solvent, add the solvent slowly to minimize splashing.

  • Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals[3][7]. It should be segregated from incompatible materials such as strong oxidizing agents, strong bases, and amines[1].

  • Waste Disposal: All waste materials, including contaminated gloves, weighing paper, and residual chemical, must be disposed of as hazardous chemical waste. Do not pour any waste down the drain[7]. Collect waste in a clearly labeled, sealed container and follow all institutional and local regulations for hazardous waste disposal[1].

Workflow Visualization

The following diagram outlines the critical safety checkpoints in the handling workflow for 3-bromo-1H-pyrazole-4-carbaldehyde.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Final Steps prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep1->prep2 Confirm weigh Weigh Solid Chemical (Minimize Dust) prep2->weigh Proceed transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction transfer->react decon Decontaminate Glassware & Work Area react->decon Reaction Complete waste Segregate Hazardous Waste in Labeled Container decon->waste store Store Waste for EHS Pickup waste->store Seal Container rem_ppe Remove PPE (Gloves Last) wash Wash Hands Thoroughly rem_ppe->wash store->rem_ppe

Caption: Workflow for safe handling of 3-bromo-1H-pyrazole-4-carbaldehyde.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[11].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][11].

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[3][5].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][11].

  • Spill Cleanup:

    • Small Spill: For a small spill contained within a fume hood, carefully scoop the solid material into a labeled container for hazardous waste. Decontaminate the area with an appropriate solvent and then soap and water.

    • Large Spill: Evacuate the immediate area and alert nearby personnel. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill or any spill outside of a fume hood without specialized training and equipment[7][9].

Conclusion

3-bromo-1H-pyrazole-4-carbaldehyde is a representative example of a modern chemical reagent: highly useful but possessing a distinct hazard profile. Its safe utilization hinges not on fear, but on a disciplined, knowledge-based approach to risk management. By understanding its specific hazards—irritation to the skin, eyes, and respiratory system, and harm if swallowed—and by rigorously applying the multi-layered defense of engineering controls, personal protective equipment, and validated standard operating procedures, researchers can confidently and safely leverage this compound's synthetic potential. The principles outlined in this guide are fundamental to establishing a self-validating system of safety that protects the most valuable asset in any laboratory: the scientist.

References

  • Vertex AI Search. (n.d.). 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 3-bromo-1H-pyrazole-4-carbaldehyde | 1936134-18-7.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde.
  • ChemicalBook. (2025, July 26). 3-BROMO-1H-PYRAZOLE - Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Amino-4-bromo-1H-pyrazole.
  • Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-1H-pyrazole.
  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE.
  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Scribd. (n.d.). Bromine Handling.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde.
  • Cole-Parmer. (2006, June 16). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%.
  • ChemicalBook. (2025, July 5). 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet.

Sources

Exploratory

A Technical Guide to Pharmacophore Modeling Utilizing the 3-bromo-1H-pyrazole-4-carbaldehyde Scaffold

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous approved drugs targeting a wide array of diseases, including cancer, inflammatory disorders, and infectious agents.[3][4][5] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have contributed to its prominence in modern drug discovery.[1][5] Notable drugs incorporating this scaffold include the kinase inhibitors Crizotinib and Ruxolitinib, underscoring its significance in targeted therapies.[4]

This guide focuses on the application of pharmacophore modeling, a powerful computational strategy, to derivatives of 3-bromo-1H-pyrazole-4-carbaldehyde. This particular starting material offers a unique combination of features for elaboration into diverse chemical libraries. The bromine atom serves as a handle for further synthetic modifications, while the carbaldehyde group can be readily transformed into a variety of functional groups, each contributing distinct pharmacophoric features. The pyrazole ring itself provides a metabolically stable core with the potential for hydrogen bonding interactions.[1]

This document will provide a comprehensive, in-depth exploration of the theoretical underpinnings and practical application of pharmacophore modeling with a focus on leveraging the unique structural attributes of 3-bromo-1H-pyrazole-4-carbaldehyde. We will delve into both ligand-based and structure-based approaches, detailing the causality behind experimental choices and providing robust, self-validating protocols for researchers, scientists, and drug development professionals.

I. Foundational Concepts in Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable (PI/NI) centers

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[6][7]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their biological activity.[8]

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR, a pharmacophore model can be generated by analyzing the key interaction points within the active site.[9][10] This method has the advantage of being able to identify novel scaffolds that may not be present in known ligands.[9]

II. The Pharmacophoric Potential of the 3-bromo-1H-pyrazole-4-carbaldehyde Scaffold

The 3-bromo-1H-pyrazole-4-carbaldehyde molecule serves as an excellent starting point for generating a library of compounds for pharmacophore modeling. The inherent features of this scaffold include:

  • A Hydrogen Bond Donor: The N-H of the pyrazole ring.

  • A Hydrogen Bond Acceptor: The nitrogen atom at position 2 of the pyrazole ring and the oxygen of the carbaldehyde.

  • An Aromatic/Hydrophobic Region: The pyrazole ring itself.

The bromine atom at position 3 and the carbaldehyde at position 4 are key points for synthetic diversification to introduce additional pharmacophoric features.

III. Methodologies and Experimental Protocols

This section outlines the detailed workflows for both ligand-based and structure-based pharmacophore modeling, using derivatives of 3-bromo-1H-pyrazole-4-carbaldehyde as the chemical space for exploration.

A. Ligand-Based Pharmacophore Modeling Workflow

This approach is predicated on the principle that a set of molecules with a common biological activity will share a common binding mode and therefore a common set of pharmacophoric features.[11]

Ligand_Based_Workflow cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Application A 1. Compile Training & Test Sets (Active & Inactive Compounds) B 2. Generate 3D Conformers A->B Low-energy conformations C 3. Identify Common Pharmacophoric Features B->C Superimposition & alignment D 4. Generate Hypotheses C->D Spatial arrangement of features E 5. Rank & Select Best Hypothesis D->E Scoring function F 6. Test Set Validation E->F Predictive power assessment G 7. Decoy Set Screening F->G Specificity & sensitivity check H 8. Statistical Analysis (ROC, EF) G->H Performance metrics I 9. Virtual Screening of Compound Libraries H->I Validated model

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Experimental Protocol: Ligand-Based Model Generation

  • Data Set Preparation:

    • Compile a training set of at least 15-20 structurally diverse compounds derived from 3-bromo-1H-pyrazole-4-carbaldehyde with known high activity against the target of interest.[11]

    • Compile a diverse set of inactive compounds (decoys) to ensure model specificity.[12]

    • A separate test set of known active and inactive compounds, not used in model generation, is required for external validation.[12]

  • Conformer Generation:

    • For each molecule in the training and test sets, generate a representative set of low-energy 3D conformations. This is crucial as the bioactive conformation is often not the global minimum energy state.[11]

  • Pharmacophore Model Generation:

    • Utilize software such as Discovery Studio (BIOVIA), LigandScout, or MOE to identify common pharmacophoric features among the active compounds in the training set.[7]

    • The software will generate a series of pharmacophore hypotheses, each representing a different spatial arrangement of features.

  • Model Validation:

    • The generated hypotheses must be rigorously validated to ensure they can distinguish between active and inactive compounds.[13]

    • Test Set Validation: The model should correctly identify the active molecules in the test set while excluding the inactive ones.[12]

    • Decoy Set Validation: A robust model will show a low hit rate for a set of decoy molecules that are structurally similar to the actives but lack biological activity.[12]

    • Statistical Validation: Employ metrics such as Receiver Operating Characteristic (ROC) curves and Enrichment Factor (EF) to statistically evaluate the model's performance.[12][13] A high area under the ROC curve (AUC) and a high EF indicate a good model.

B. Structure-Based Pharmacophore Modeling Workflow

This method leverages the 3D structure of the protein-ligand complex to directly identify key interactions.[9]

Structure_Based_Workflow cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Feature Identification cluster_2 Phase 3: Model Refinement & Validation cluster_3 Phase 4: Application A 1. Obtain Protein-Ligand Complex 3D Structure (PDB) B 2. Prepare Protein Structure (Add Hydrogens, Assign Charges) A->B Clean & protonate C 3. Analyze Protein-Ligand Interactions in the Active Site B->C Identify key residues & interactions D 4. Generate Pharmacophoric Features (HBA, HBD, HY, etc.) C->D Map interaction points E 5. Create Exclusion Volumes D->E Define steric hindrances F 6. Validate with Known Actives & Inactives E->F Assess predictive ability G 7. Virtual Screening F->G Refined & validated model

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Experimental Protocol: Structure-Based Model Generation

  • Protein Preparation:

    • Obtain a high-resolution 3D structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).[13]

    • Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and removing any non-essential molecules (e.g., water, co-factors unless they are part of the binding site).

  • Feature Generation:

    • Using software like Discovery Studio or LigandScout, analyze the interactions between the co-crystallized ligand and the protein's active site.[14]

    • The software will automatically generate pharmacophoric features based on these interactions (e.g., a hydrogen bond donor feature on the ligand pointing to an acceptor residue on the protein).

  • Model Refinement:

    • Define exclusion volumes based on the protein structure to prevent clashes in subsequent virtual screening.

    • If multiple protein-ligand complexes are available, a consensus pharmacophore can be generated to capture the most critical interactions.[10]

  • Validation:

    • Similar to the ligand-based approach, the structure-based model must be validated by screening a test set of known actives and inactives to assess its predictive power.[15]

IV. Data Presentation and Interpretation

The output of a pharmacophore modeling study is a hypothesis that can be used for virtual screening of large compound databases to identify novel hit molecules.[16] The results of this screening are typically presented in a table format.

Table 1: Virtual Screening Hit List Example

Compound IDSource DatabasePharmacophore Fit ScoreEstimated Activity (IC50, µM)Docking Score (kcal/mol)
ZINC12345ZINC4.80.5-9.2
ASINEX67890ASINEX4.51.2-8.5
In-house001In-house4.22.5-8.1

Cross-Validation with Molecular Docking:

To increase confidence in the virtual screening hits, it is highly recommended to perform molecular docking studies.[12] Docking will provide insights into the putative binding mode of the hit compounds within the target's active site and help to filter out false positives from the pharmacophore screen.

V. Conclusion and Future Perspectives

Pharmacophore modeling is a cornerstone of modern, computationally-driven drug discovery.[3] The 3-bromo-1H-pyrazole-4-carbaldehyde scaffold represents a versatile and synthetically accessible starting point for the generation of diverse chemical libraries amenable to this approach. By systematically applying the ligand-based or structure-based workflows detailed in this guide, researchers can effectively explore the chemical space around this privileged pyrazole core to identify novel and potent modulators of a wide range of biological targets. The integration of pharmacophore modeling with other computational techniques like molecular docking and QSAR will continue to accelerate the discovery and optimization of new therapeutics.[13]

VI. References

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved March 24, 2026, from [Link]

  • BioNome. (2026, March 6). Validation Techniques in Pharmacophore-Based Screening Projects in India. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2026, February 11). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved March 24, 2026, from [Link]

  • PharmaTutor. (2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach - PMC. Retrieved March 24, 2026, from [Link]

  • Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. Retrieved March 24, 2026, from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved March 24, 2026, from [Link]

  • Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Retrieved March 24, 2026, from [Link]

  • PubMed. (2012, June 15). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Retrieved March 24, 2026, from [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping | Methodology & Protocol. Retrieved March 24, 2026, from [Link]

  • ACS Publications. (2025, January 11). PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. Retrieved March 24, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Retrieved March 24, 2026, from [Link]

  • LinkedIn. (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved March 24, 2026, from [Link]

  • PubMed. (2022, August 15). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Retrieved March 24, 2026, from [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Retrieved March 24, 2026, from [Link]

  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved March 24, 2026, from [Link]

  • Scitech Journals. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). The different consecutive steps in pharmacophore model generation,.... Retrieved March 24, 2026, from [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Retrieved March 24, 2026, from [Link]

  • Juniper Publishers. (2023, September 20). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T. Retrieved March 24, 2026, from [Link]

  • JAPS. (2024, January 30). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Retrieved March 24, 2026, from [Link]

  • Bio-protocol. (n.d.). 3.3.3. Validation of Pharmacophore Models. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved March 24, 2026, from [Link]

  • Institute of Molecular and Translational Medicine. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved March 24, 2026, from [Link]

  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved March 24, 2026, from [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. Retrieved March 24, 2026, from [Link]

  • MDPI. (2019, November 22). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Retrieved March 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, December 25). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. Retrieved March 24, 2026, from [Link]

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Foundational

Supramolecular Architecture and Hydrogen Bonding Networks in 3-Bromo-1H-pyrazole-4-carbaldehyde: A Technical Guide

Executive Summary In rational drug design and crystal engineering, the precise control of supramolecular assemblies is paramount. 3-Bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) represents a highly versatile heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and crystal engineering, the precise control of supramolecular assemblies is paramount. 3-Bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) represents a highly versatile heterocyclic building block[1]. Characterized by a unique combination of hydrogen bond donors, hydrogen bond acceptors, and a halogen bond donor, this molecule serves as an excellent model for understanding complex non-covalent interaction networks. This whitepaper provides an in-depth mechanistic analysis of its hydrogen bonding networks, detailing the causality behind its solid-state behavior and outlining self-validating crystallographic protocols for its structural characterization.

Structural and Electronic Fundamentals

The pyrazole scaffold is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors and agrochemicals 2. The structural uniqueness of 3-bromo-1H-pyrazole-4-carbaldehyde stems from the spatial arrangement of its functional groups:

  • The Pyrazole Core: Contains a pyrrole-like nitrogen (N1-H), acting as a strong hydrogen bond donor, and a pyridine-like nitrogen (N2), acting as a hydrogen bond acceptor 3.

  • The 4-Carbaldehyde Group: The carbonyl oxygen (C=O) introduces a competing, highly electronegative hydrogen bond acceptor.

  • The 3-Bromo Substituent: Beyond providing steric bulk, the bromine atom features an electrophilic region (the σ -hole) along the extension of the C–Br covalent bond, enabling halogen bonding interactions.

This multi-site functionality leads to a phenomenon known as supramolecular synthon competition, where the molecule must thermodynamically "decide" between forming N-H···N or N-H···O=C interactions during crystallization.

Mechanistic Principles of the Supramolecular Network

The solid-state architecture of pyrazole-4-carbaldehydes is governed by a hierarchy of non-covalent interactions 4.

  • Primary Hydrogen Bonding (N-H···O=C vs. N-H···N): In the presence of a strong carbonyl acceptor, the N-H···O=C interaction often dominates over the N-H···N interaction. This typically results in the formation of infinite one-dimensional (1D) catemers (chains) described by the C(6) graph-set motif. If N-H···N bonding prevails, the molecules tend to form R22​(6) cyclic dimers.

  • Halogen Bonding (C-Br···O or C-Br···N): The σ -hole of the bromine atom can interact with the lone pairs of the carbonyl oxygen or the pyrazole N2. While weaker than the primary hydrogen bonds, these highly directional interactions cross-link the 1D chains into 2D sheets or 3D frameworks.

  • Secondary Lattice Stabilization: Weak C-H···O interactions (from the aldehyde proton) and C-H··· π interactions further stabilize the crystal packing, minimizing the free energy of the lattice 5.

H_Bond_Network Molecule 3-Bromo-1H-pyrazole-4-carbaldehyde NH_Donor N1-H Donor Molecule->NH_Donor N_Acceptor N2 Acceptor Molecule->N_Acceptor CO_Acceptor C=O Acceptor Molecule->CO_Acceptor Br_Halogen C3-Br Halogen Bond Donor Molecule->Br_Halogen NH_Donor->N_Acceptor Intermolecular N-H...N (Cyclic Dimers/Trimers) NH_Donor->CO_Acceptor Intermolecular N-H...O (Catemers/Dimers) Br_Halogen->N_Acceptor Halogen Bonding C-Br...N Br_Halogen->CO_Acceptor Halogen Bonding C-Br...O

Fig 1: Supramolecular interaction pathways in 3-bromo-1H-pyrazole-4-carbaldehyde.

Quantitative Analysis of Intermolecular Interactions

To accurately model these networks in computational chemistry or drug design, empirical geometric parameters must be established. Table 1 summarizes the typical quantitative metrics for the non-covalent interactions observed in halogenated pyrazole-4-carbaldehydes.

Table 1: Typical Supramolecular Interaction Parameters

Interaction TypeDonor···Acceptor Distance (Å)Hydrogen···Acceptor Distance (Å)Angle (°)Dominant Structural Motif
N-H···O=C 2.75 - 2.951.85 - 2.10150 - 1751D Catemers / C(6) Chains
N-H···N 2.80 - 3.001.90 - 2.15145 - 170 R22​(6) Cyclic Dimers
C-Br···O 3.10 - 3.30N/A160 - 180Halogen Bond ( σ -Hole)
C-H··· π 3.40 - 3.702.60 - 2.90130 - 1603D Lattice Stabilization

Experimental Methodologies: A Self-Validating Protocol

To empirically determine the precise hydrogen bonding network of a synthesized batch of 3-bromo-1H-pyrazole-4-carbaldehyde, a rigorous Single Crystal X-Ray Diffraction (SCXRD) workflow is required. The following protocol is designed as a self-validating system, ensuring that the physical crystallization conditions are mathematically verified by topological analysis.

Step-by-Step SCXRD Protocol
  • Thermodynamically Controlled Crystallization (Vapor Diffusion):

    • Procedure: Dissolve 10 mg of the compound in 1 mL of dichloromethane (good solvent) in an inner vial. Place this inside a larger sealed vial containing 5 mL of hexane (antisolvent).

    • Causality: Pyrazoles are highly prone to polymorphism. Rapid evaporation traps kinetic polymorphs. Vapor diffusion ensures a slow, thermodynamically controlled supersaturation, yielding high-quality, defect-free single crystals that represent the most stable hydrogen-bonded network.

  • Cryogenic Data Collection:

    • Procedure: Mount a suitable crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Cool the crystal to 120 K using a liquid nitrogen stream.

    • Causality: Collecting data at 120 K minimizes atomic thermal vibrations (reducing anisotropic displacement parameters). This is critical for accurately resolving the electron density of the N-H proton, which is necessary to definitively assign the hydrogen bond donor site.

  • Structure Solution and Refinement:

    • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality (Self-Validation): Do not place the pyrazole N-H proton in a calculated position. Instead, locate it objectively from the difference Fourier map and allow it to refine freely. If the refinement converges with a stable N-H bond length (~0.86-0.90 Å), the tautomeric state and primary hydrogen bond vector are empirically validated.

  • Topological Validation via Hirshfeld Surface Analysis:

    • Procedure: Import the refined .cif file into CrystalExplorer to generate 3D Hirshfeld surfaces and 2D fingerprint plots.

    • Causality: Visual inspection of a crystal lattice can be subjective. Hirshfeld analysis mathematically quantifies the relative percentage of intermolecular contacts (e.g., O···H vs. N···H), providing undeniable proof of which interaction network (catemer vs. dimer) dominates the supramolecular assembly.

Exp_Workflow Step1 1. Synthesis & Purification Step2 2. Single Crystal Growth (Vapor Diffusion) Step1->Step2 Step3 3. SCXRD Data Collection (Cryogenic, 120 K) Step2->Step3 Step4 4. Structure Solution (SHELXT/SHELXL) Step3->Step4 Step5 5. Hirshfeld Surface Analysis Step4->Step5

Fig 2: Experimental workflow for crystallographic analysis of hydrogen bond networks.

Implications in Rational Drug Design

Understanding the hydrogen bonding network of 3-bromo-1H-pyrazole-4-carbaldehyde is not merely an academic exercise; it has direct consequences for drug development.

When this building block is incorporated into larger active pharmaceutical ingredients (APIs), its inherent propensity to form strong N-H···O=C networks can drastically alter the compound's physicochemical properties. Strong intermolecular networks increase the crystal lattice energy, which directly correlates with reduced aqueous solubility and altered dissolution rates. Furthermore, in the context of target binding, the pyrazole moiety is a classic "hinge-binding" motif in kinase inhibitors 6. The exact vector of the N-H donor and the spatial orientation dictated by the 3-bromo group determine the molecule's affinity for the ATP-binding pocket of kinases such as RSK and Lck. By mapping these networks crystallographically, medicinal chemists can accurately predict and optimize both solid-state formulation properties and pharmacodynamic target engagement.

References

  • Discovery of Potent and Selective RSK Inhibitors as Biological Probes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-Bromo-1H-pyrazole | C3H3BrN2 | CID 1201443 Source: PubChem (National Institutes of Health) URL:[Link]

  • Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde obtained from a microwave-assisted method Source: IUCrData (International Union of Crystallography) URL:[Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H···O and C—H··· π (arene) hydrogen bonds Source: Acta Crystallographica Section E (IUCr Journals) URL:[Link]

  • Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-1H-pyrazole-4-carbaldehyde as a Privileged Building Block in Drug Discovery

Executive Summary The pyrazole ring is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" that frequently appears in FDA-approved drugs ranging from kinase inhibitors (e.g., ruxolitinib,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a cornerstone of modern medicinal chemistry, functioning as a "privileged scaffold" that frequently appears in FDA-approved drugs ranging from kinase inhibitors (e.g., ruxolitinib, baricitinib) to COX-2 inhibitors (e.g., celecoxib) . Within this chemical space, 3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) emerges as a highly versatile, bifunctional building block.

This application note provides a comprehensive guide to utilizing this scaffold for the divergent synthesis of bioactive libraries. By combining a C3-bromine atom for transition-metal-catalyzed cross-coupling and a C4-carbaldehyde for electrophilic diversification, this molecule enables the rapid assembly of complex, drug-like architectures.

Chemical Profile & Physicochemical Properties

Understanding the baseline physicochemical properties of 3-bromo-1H-pyrazole-4-carbaldehyde is critical for optimizing reaction conditions and predicting its behavior in biological assays.

PropertyValuePharmacological / Synthetic Relevance
CAS Number 1936134-18-7Unique identifier for procurement and safety tracking.
Molecular Formula C₄H₃BrN₂OLow molecular weight (174.98 g/mol ) ensures high ligand efficiency in fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.2Excellent starting lipophilicity, allowing downstream modifications without violating Lipinski’s Rule of 5.
pKa (N1-Proton) ~14.0 (in water)Acidic enough to be deprotonated by mild bases (e.g., K₂CO₃, NaH) for regioselective N-alkylation or protection.
Reactivity Hubs C3 (Br), C4 (CHO), N1 (H)Enables orthogonal, multi-component functionalization.

Strategic Utility in Drug Discovery (Mechanistic Insights)

The architectural power of 3-bromo-1H-pyrazole-4-carbaldehyde lies in its orthogonal reactivity. As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen to maximize yield and prevent catalyst degradation.

The N1-Proton: Regiocontrol and Catalyst Preservation

Unprotected pyrazoles exist as tautomeric mixtures and possess a strong affinity for transition metals. In palladium-catalyzed cross-coupling, an unprotected N1-proton can lead to the formation of stable, inactive Pd-bis(pyrazole) complexes, effectively poisoning the catalyst. Therefore, N1-protection (e.g., with a SEM or THP group) is a mandatory first step in most workflows. This not only preserves the Pd-catalyst but also locks the tautomeric state, directing subsequent reactions with absolute regiocontrol.

The C3-Bromine: A Versatile Handle for Cross-Coupling

The bromine atom at the C3 position is highly activated due to the electron-withdrawing nature of the adjacent pyrazole nitrogens and the C4-aldehyde. This makes it an ideal electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings . Introducing aryl, heteroaryl, or amine substituents at C3 is a proven strategy for occupying the hydrophobic pockets (e.g., the hinge region) of protein kinases .

The C4-Carbaldehyde: Electrophilic Hub for Diversification

The C4 formyl group is highly electrophilic. It serves as the primary vector for extending the molecule into solvent-exposed regions of a target protein. Reductive aminations at this position are particularly valuable for introducing basic amines, which can form critical salt bridges with aspartate or glutamate residues in kinase active sites . Alternatively, the aldehyde can be condensed with hydrazines or amidines to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines.

Mandatory Visualizations

Divergent Synthetic Workflow

The following diagram illustrates the orthogonal functionalization strategy, demonstrating how a single core scaffold can be expanded into a diverse library of kinase inhibitors.

SyntheticWorkflow Core 3-bromo-1H-pyrazole-4-carbaldehyde (Core Scaffold) N1 N1-Protection/Alkylation (SEM, Boc, Alkyl) Core->N1 Step 1: Regiocontrol C3 C3 Cross-Coupling (Suzuki, Buchwald-Hartwig) N1->C3 Step 2: Pd-Catalysis Fused Fused Heterocycles (Pyrazolo[3,4-d]pyrimidines) N1->Fused Condensation C4 C4 Diversification (Reductive Amination, Wittig) C3->C4 Step 3: Aldehyde Rxn Lib Diverse Kinase Inhibitor Library C4->Lib Fused->Lib

Caption: Divergent synthetic workflow utilizing 3-bromo-1H-pyrazole-4-carbaldehyde for library generation.

Pharmacological Context: Kinase Inhibition

Pyrazoles are heavily utilized to target the ATP-binding site of kinases, particularly in the JAK/STAT pathway, which is heavily implicated in inflammatory diseases and oncology.

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Kinase Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation/Cancer) STAT->Nucleus Translocation Inhibitor Pyrazole-Based Inhibitor (ATP Competitor) Inhibitor->JAK Blocks ATP site

Caption: Mechanism of action for pyrazole-derived kinase inhibitors targeting the JAK/STAT signaling pathway.

Application Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Protocol 1: Regioselective N1-Protection (SEM-Cl)

Causality: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is chosen over Boc-anhydride because the SEM group is highly stable under the elevated temperatures and basic conditions required for downstream Suzuki couplings.

  • Preparation: Dissolve 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​ ~0.1) should be completely consumed, replaced by a non-polar spot ( Rf​ ~0.6). LC-MS should confirm the [M+H]+ mass shift corresponding to the SEM addition (+130 Da).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

Causality: Pd(dppf)Cl₂ is utilized as the catalyst because its bidentate ligand framework prevents catalyst deactivation and efficiently facilitates the oxidative addition into the sterically hindered C3-Br bond.

  • Preparation: In a microwave vial, combine the SEM-protected pyrazole (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Note: The water is essential to dissolve the inorganic base and activate the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 4 hours (or 110 °C for 30 min via microwave irradiation).

  • Self-Validation Checkpoint: Analyze via LC-MS. The isotopic bromine pattern (1:1 ratio of M / M+2) from the starting material must disappear, replaced by the mass of the cross-coupled product.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, concentrate, and purify via flash chromatography.

Protocol 3: Reductive Amination at C4

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted aldehyde to an alcohol.

  • Preparation: Dissolve the C3-aryl-pyrazole-4-carbaldehyde (1.0 eq) and a secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Imine Formation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Take an aliquot for ¹H NMR. The distinct, downfield aldehyde proton singlet (typically at δ 9.8 - 10.1 ppm) must be completely absent.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via reverse-phase HPLC if the resulting amine is highly polar.

Quantitative Data Summarization

The table below summarizes the expected parameters and analytical markers for the protocols described above, providing a quick-reference guide for bench scientists.

Reaction StepReagents / CatalystTemp / TimeTypical YieldKey Analytical Marker (Self-Validation)
N1-Protection SEM-Cl, NaH, DMF0 °C to RT, 2h85 - 95%TLC: Shift to higher Rf​ . LC-MS: +130 Da mass shift.
C3 Suzuki Coupling Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C, 4h65 - 85%LC-MS: Loss of Br isotopic pattern (1:1 doublet).
C4 Reductive Amination Amine, NaBH(OAc)₃, AcOH, DCERT, 12h70 - 90%¹H NMR: Disappearance of aldehyde singlet (~9.9 ppm).

References

[1] Alam, M. A. (2023). "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery." Future Medicinal Chemistry, 15(21), 2011-2023. Available at:[Link]

[2] Nitulescu, G. M., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 28(14), 5359. Available at:[Link]

[3] Su, B., et al. (2021). "Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity." Journal of the American Chemical Society, 143(35), 14361–14366. Available at:[Link]

[4] Benoit, S. E., et al. (2019). "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 10(2), 154-159. Available at:[Link]

Application

Application Note: Overcoming Catalyst Inhibition in the Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-pyrazole-4-carbaldehyde

Executive Summary The functionalization of nitrogen-rich heterocycles is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 3-bromo-1H-pyrazole-4-carbaldehyde presents a multi-faceted s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of nitrogen-rich heterocycles is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 3-bromo-1H-pyrazole-4-carbaldehyde presents a multi-faceted synthetic challenge. The presence of an unprotected, acidic pyrazole nitrogen, coupled with the highly electron-withdrawing 4-carbaldehyde group, frequently leads to catalyst poisoning, undesired debromination, and base-catalyzed degradation.

This application note provides a field-proven, self-validating protocol to achieve high-yielding C–C bond formation on this challenging substrate. By leveraging bulky biarylphosphine ligands (e.g., XPhos) and mild biphasic basic conditions, researchers can bypass the need for intermediate N-protection steps, accelerating structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Substrate Challenges

To design a successful protocol, one must understand the causality behind experimental failures with this specific substrate:

  • The "Pyrazolate Poisoning" Effect : Under the basic conditions required for the transmetalation step of the Suzuki coupling[1], the acidic N–H of the pyrazole is readily deprotonated. The resulting pyrazolate anion is a strong σ-donor that coordinates tightly to the Palladium(II) center. This forms a stable, inactive Pd-azolyl resting state, effectively halting the catalytic cycle ()[2].

  • Electronic Activation vs. Debromination : The 4-carbaldehyde group withdraws electron density from the pyrazole core. While this accelerates the initial oxidative addition of the C3–Br bond to Pd(0)[3], it also makes the substrate highly susceptible to hydrodehalogenation (debromination) if transmetalation is slow ()[4].

  • Aldehyde Sensitivity : The use of strong inorganic bases (e.g., NaOH, KOH) at elevated temperatures can trigger Cannizzaro-type disproportionation or aldol condensations involving the 4-carbaldehyde group.

The Solution : Utilizing XPhos Pd G2 (a Buchwald precatalyst) provides a sterically demanding environment that prevents the formation of the inactive bis-pyrazolate palladium complex. Furthermore, employing a mild base (K₃PO₄ ) in a biphasic solvent system ensures efficient boronic acid activation without degrading the sensitive aldehyde[2][4].

G Pd0 Pd(0) Active Catalyst (Generated from Precatalyst) OxAdd Oxidative Addition (Accelerated by 4-CHO) Pd0->OxAdd 3-bromo-pyrazole PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII Deactivation Catalyst Deactivation (Pd-Pyrazolate Complex) PdII->Deactivation Unprotected NH + Standard Ligand (e.g., PPh3) TransMet Transmetalation (Boronic Acid + K3PO4) PdII->TransMet Bulky Ligand (XPhos) Prevents Coordination RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 3-Aryl-1H-pyrazole-4-carbaldehyde RedElim->Product

Fig 1: Mechanistic divergence in the Suzuki coupling of acidic pyrazoles.

Experimental Design & Optimization Data

The table below summarizes the optimization campaign, demonstrating the causal relationship between ligand choice, base selection, and ultimate yield.

Table 1: Optimization of Reaction Conditions for 3-Bromo-1H-pyrazole-4-carbaldehyde

EntryCatalyst System (5 mol%)Base (2.0 eq)SolventYield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O< 10%Severe catalyst inhibition; >60% unreacted starting material.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O25%Significant debromination observed via LC-MS.
3XPhos Pd G2NaOHDioxane/H₂O40%Aldehyde degradation; complex crude mixture.
4 XPhos Pd G2 K₃PO₄ Dioxane/H₂O 88% Clean conversion; optimal steric protection of Pd center.
5*XPhos Pd G2K₃PO₄Dioxane/H₂O> 95%Control: Substrate N-protected with THP prior to coupling.

Note: While N-protection (Entry 5) provides the highest absolute yield, Entry 4 is the optimized direct route, saving two synthetic steps (protection and deprotection).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Key observational checkpoints are embedded within the steps to ensure the reaction is proceeding as intended before committing to workup.

Reagents Required
  • Aryl Halide : 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 mmol, 175 mg)

  • Nucleophile : Arylboronic acid (1.5 mmol)

  • Catalyst : XPhos Pd G2 (0.05 mmol, 39 mg, 5 mol%)

  • Base : Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Solvent : 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology

Step 1: Reagent Assembly & Rigorous Degassing

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-1H-pyrazole-4-carbaldehyde, the arylboronic acid, and K₃PO₄.

  • Seal the tube with a septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, 2 mins) and backfilling with ultra-pure Argon.

    • Causality: Oxygen must be rigorously excluded. O₂ promotes the oxidative homocoupling of the boronic acid, depleting the nucleophile and generating difficult-to-separate biaryl byproducts[4].

Step 2: Catalyst & Solvent Addition 3. Briefly remove the septum under a positive flow of Argon and add the XPhos Pd G2 precatalyst. Re-seal the tube.

  • Validation Checkpoint: Adding the catalyst after the initial degassing prevents premature degradation of the highly active Pd species in the solid state.

  • Via syringe, add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed H₂O.

Step 3: Cross-Coupling 5. Place the sealed tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint: The biphasic mixture should transition from a pale yellow suspension to a homogenous dark red/brown solution within the first 30 minutes, indicating the successful generation of the active Pd(0) species.

Step 4: Reaction Monitoring & Workup 6. After 12 hours, cool the reaction to room temperature. Sample 5 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint: Look for the disappearance of the starting material ( m/z 175/177). A minor peak at m/z 97 indicates trace debromination.

  • Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with distilled water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 9. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 10% to 50% EtOAc).

  • Validation Checkpoint: The desired product will be highly UV-active (254 nm) and will stain brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain due to the intact 4-carbaldehyde group.

Workflow Step1 1. Reagent Assembly & Ar Degassing Step2 2. Catalyst Addition (XPhos Pd G2) Step1->Step2 Step3 3. Cross-Coupling (80°C, 12h, Biphasic) Step2->Step3 Step4 4. LC-MS Validation & Aqueous Workup Step3->Step4 Step5 5. Silica Purification (DNP Stain Active) Step4->Step5

Fig 2: Optimized experimental workflow for 3-bromo-1H-pyrazole-4-carbaldehyde coupling.

Troubleshooting Guide

  • Issue: High levels of debrominated pyrazole ( m/z 97).

    • Cause: Slow transmetalation relative to oxidative addition, allowing the Pd(II) intermediate to undergo protodepalladation[4][5].

    • Solution: Ensure the K₃PO₄ is finely milled and dry. If the issue persists with highly electron-deficient boronic acids, pre-protect the pyrazole NH with a Tetrahydropyranyl (THP) or SEM group.

  • Issue: Boronic acid homocoupling (Biaryl formation).

    • Cause: Trace oxygen in the system or excessive Pd(II) precursor[4].

    • Solution: Increase the duration of the Schlenk line degassing cycles. Ensure the water used in the biphasic solvent system is thoroughly sparged with Argon prior to addition.

  • Issue: Aldehyde degradation (Loss of CHO peak in NMR/MS).

    • Cause: Base is too strong or reaction temperature is too high.

    • Solution: Strictly adhere to K₃PO₄ and do not exceed 80 °C. Do not substitute with Cs₂CO₃ or NaOH.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. Retrieved from[Link]

Sources

Method

reductive amination of 3-bromo-1H-pyrazole-4-carbaldehyde derivatives

An Application Guide to the Reductive Amination of 3-Bromo-1H-Pyrazole-4-Carbaldehyde Derivatives Introduction: The Strategic Importance of N-Substituted Pyrazoles In the landscape of medicinal chemistry, the pyrazole nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Reductive Amination of 3-Bromo-1H-Pyrazole-4-Carbaldehyde Derivatives

Introduction: The Strategic Importance of N-Substituted Pyrazoles

In the landscape of medicinal chemistry, the pyrazole nucleus is distinguished as a "privileged scaffold."[1] This five-membered aromatic heterocycle, first synthesized in 1883, is a cornerstone in the design of a multitude of therapeutic agents, valued for its metabolic stability and versatile biological activities.[1][2] A vast number of approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent encorafenib, feature a core pyrazole structure, attesting to its profound impact on drug design.[1][3]

The functionalization of the pyrazole ring, particularly at the nitrogen positions, is a critical strategy for modulating pharmacological properties. Reductive amination stands out as one of the most robust and versatile methods for N-alkylation, providing a direct pathway to a diverse array of secondary and tertiary amines.[4][5] This guide focuses on the application of this reaction to 3-bromo-1H-pyrazole-4-carbaldehyde derivatives. The strategic inclusion of a bromine atom at the 3-position provides a valuable synthetic handle for subsequent cross-coupling reactions, enabling the rapid generation of complex molecular libraries for drug discovery programs.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and troubleshooting advice for the successful execution of this pivotal chemical transformation.

The Reaction Mechanism: A Stepwise Transformation

The reductive amination of an aldehyde is a two-stage process that elegantly combines nucleophilic addition and reduction in a single pot. The overall transformation achieves the conversion of a carbonyl group into a C-N bond.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the 3-bromo-1H-pyrazole-4-carbaldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. This intermediate is significantly more electrophilic than the starting aldehyde.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride ion to the iminium carbon. This reduction step is rapid and irreversible, yielding the final N-substituted amine product.[5]

The choice of reducing agent is critical. A successful one-pot reaction requires a reagent that reduces the iminium ion much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful formation of the corresponding alcohol.

Caption: The two-stage mechanism of reductive amination.

Expert Insights: Reagent Selection and Experimental Design

The success of the reductive amination hinges on the judicious selection of reagents and reaction conditions.

The Reducing Agent: Why Sodium Triacetoxyborohydride (STAB) is the Gold Standard

While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is overwhelmingly the reagent of choice for its mildness, selectivity, and broad applicability.[4][6]

  • Enhanced Selectivity: The electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride.[6] This makes STAB slow to react with aldehydes and ketones but highly reactive towards protonated imines, minimizing the formation of alcohol byproducts.[6]

  • One-Pot Convenience: Its selectivity allows for a "direct" or one-pot procedure where the aldehyde, amine, and reducing agent are all combined. This is a significant practical advantage over harsher reagents like sodium borohydride (NaBH₄), which would readily reduce the starting aldehyde and must be added only after imine formation is complete.[7]

  • Broad Functional Group Tolerance: STAB is compatible with a wide range of sensitive functional groups, including esters, nitro groups, and C-C multiple bonds.[6][8]

  • Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaCNBH₃), which, while effective, generates toxic cyanide byproducts.[4][5]

Solvent and Amine Scope
  • Solvent: The preferred solvent for STAB-mediated reductive aminations is 1,2-dichloroethane (DCE).[6][8] Tetrahydrofuran (THF) and acetonitrile are also viable alternatives.[8] It is crucial to use anhydrous solvents, as STAB is water-sensitive.[7]

  • Amine Scope: The reaction is broadly applicable to primary and secondary aliphatic and aromatic amines.[9] However, very weakly basic amines (e.g., certain anilines) or sterically hindered amines may react more slowly or require a catalytic amount of acetic acid to facilitate iminium ion formation.[8][9]

Experimental Protocols

General Protocol for the Reductive Amination of 3-Bromo-1H-pyrazole-4-carbaldehyde

This protocol provides a reliable starting point for the synthesis of N-substituted 3-bromo-1H-pyrazole-4-methylamine derivatives.

Workflow start Start setup 1. Reaction Setup - Add aldehyde & amine to anhydrous DCE - Stir under N₂ start->setup add_stab 2. Add Reducing Agent - Add NaBH(OAc)₃ portion-wise setup->add_stab react 3. Reaction - Stir at room temperature - Monitor by TLC/LC-MS add_stab->react workup 4. Aqueous Work-up - Quench with sat. NaHCO₃ - Separate organic layer react->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Pure Product) purify->end

Sources

Application

Application Note: 3-Bromo-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis – Pathways to Novel Succinate Dehydrogenase Inhibitors (SDHIs)

Executive Summary Pyrazole-containing compounds represent one of the most influential families of N-heterocycles in modern agrochemical discovery, owing to their exceptional oxidative metabolic stability, biopermeability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles in modern agrochemical discovery, owing to their exceptional oxidative metabolic stability, biopermeability, and target selectivity[1][2]. Within this chemical space, 3-bromo-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile, orthogonally reactive building block. It is specifically utilized in the divergent synthesis of Succinate Dehydrogenase Inhibitors (SDHIs)—a landmark class of broad-spectrum fungicides that includes commercial blockbusters like boscalid and fluxapyroxad[2].

This application note details the mechanistic rationale, synthetic utility, and validated protocols for utilizing 3-bromo-1H-pyrazole-4-carbaldehyde in the development of next-generation pyrazole-4-carboxamide agrochemicals.

Physicochemical Properties

Before initiating synthetic workflows, understanding the physical parameters of the starting material is critical for proper handling and solvent selection.

PropertySpecification
Chemical Name 3-bromo-1H-pyrazole-4-carbaldehyde
CAS Number 1936134-18-7
Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
Physical Form Solid powder
Storage Temperature Refrigerated (2–8 °C) to prevent auto-oxidation[3]
Reactivity Profile Electrophilic substitution at C5; Nucleophilic attack at C4-carbonyl; Pd-catalyzed cross-coupling at C3-bromide.

Mechanistic Insights & Synthetic Utility

The strategic value of 3-bromo-1H-pyrazole-4-carbaldehyde lies in its orthogonal reactivity , which permits sequential, site-specific functionalization without the need for complex protecting group strategies.

  • N1-Position (Pyrrole-type Nitrogen): Acts as a proton donor and is readily deprotonated by mild bases (e.g., K₂CO₃). This allows for early-stage N-alkylation to establish the polar head group of the SDHI[1].

  • C4-Carbaldehyde: Serves as the direct precursor to the conserved pyrazole-4-carboxamide core. It can be efficiently oxidized to a carboxylic acid, which is subsequently converted to an acid chloride for amidation[4].

  • C3-Bromo Handle: This is the most critical feature for drug discovery. By retaining the bromide through the oxidation and amidation steps, researchers can perform late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This divergent approach allows for the rapid generation of extensive libraries featuring varied hydrophobic tail chains, vastly accelerating Structure-Activity Relationship (SAR) studies[2].

Application Workflow: Divergent Synthesis of SDHI Analogs

The following workflow illustrates the step-by-step transformation of the building block into a fully functionalized SDHI fungicide candidate.

G A 3-Bromo-1H-pyrazole- 4-carbaldehyde B N-Alkylated Intermediate A->B N-Alkylation (R-X, Base) C Pyrazole-4- carboxylic acid B->C Oxidation (KMnO4 or NaClO2) D Pyrazole-4- carboxamide C->D Amidation (SOCl2, Ar-NH2) E 3-Substituted SDHI Fungicide D->E Suzuki Coupling (Ar-B(OH)2, Pd)

Synthetic workflow for SDHI fungicides using 3-bromo-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and in-process checks to ensure high-fidelity synthesis.

Protocol A: N-Alkylation of the Pyrazole Core

Causality: Potassium carbonate is selected over stronger bases (like NaH) to prevent unwanted aldol-type side reactions involving the C4-carbaldehyde.

  • Setup: Dissolve 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration) under a nitrogen atmosphere.

  • Reaction: Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature. Dropwise add the desired alkyl halide (e.g., iodomethane, 1.2 eq).

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The N-alkylated product will appear as a higher Rf spot due to the loss of the polar N-H bond.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Oxidation to Pyrazole-4-Carboxylic Acid

Causality: Direct oxidation in pure water often fails due to the low aqueous solubility of the substituted pyrazole precursor. Utilizing a water/acetone co-solvent system resolves this mass-transfer limitation and significantly boosts the yield[4].

  • Setup: Dissolve the N-alkylated intermediate (1.0 eq) in a 3:2 mixture of Water:Acetone.

  • Reaction: Add KMnO₄ (3.0 eq) portion-wise to avoid a sudden exotherm. Heat the mixture to 80 °C and reflux for 4 hours[4].

  • Validation: The reaction is complete when the purple color of KMnO₄ transitions entirely to a brown MnO₂ precipitate, and TLC confirms the disappearance of the aldehyde.

  • Workup: Filter the hot mixture through a pad of Celite to remove MnO₂. Cool the filtrate and acidify to pH 2-3 using 1M HCl. Collect the precipitated pyrazole-4-carboxylic acid via vacuum filtration and dry overnight.

Protocol C: Amidation to Form the SDHI Core

Causality: Thionyl chloride (SOCl₂) is used to generate an acid chloride intermediate, which is highly reactive and cost-effective for agrochemical scale-up compared to expensive peptide coupling reagents (e.g., HATU).

  • Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in neat SOCl₂ (10 eq) and add a catalytic drop of DMF. Reflux for 2 hours. Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride[4].

  • Amidation: Dissolve the acid chloride in anhydrous THF. Cool to 0 °C.

  • Coupling: Add the target aniline derivative (e.g., a diarylamine or oxime ether fragment, 1.0 eq)[2][5], followed by triethylamine (Et₃N, 2.0 eq) as an acid scavenger to prevent aniline hydrochloride precipitation. Stir at room temperature for 4 hours.

  • Workup: Dilute with water, extract with dichloromethane, wash with brine, dry, and purify via flash chromatography.

Protocol D: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality: Performing the cross-coupling at the final stage allows a single batch of the bromo-carboxamide intermediate to be diverged into dozens of final compounds, isolating the SAR evaluation to the C3-position.

  • Setup: In a Schlenk tube, combine the 3-bromo-pyrazole-4-carboxamide (1.0 eq), an aryl/alkyl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand stabilizes the palladium center against the sterically hindered pyrazole environment.

  • Reaction: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Heat at 90 °C for 12 hours under nitrogen.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography to isolate the final SDHI candidate.

Quantitative Data Summary

The table below summarizes the optimization of reaction conditions highlighting the causality of solvent and reagent choices on overall yield.

Reaction StepReagents / ConditionsYield (%)Mechanistic Rationale
N-Alkylation MeI, K₂CO₃, DMF, rt, 4h92%Mild base successfully deprotonates N1 without triggering aldol condensation of the C4-aldehyde.
Oxidation (Method A) KMnO₄, H₂O, reflux, 4h45%Yield limited by the poor aqueous solubility of the pyrazole precursor[4].
Oxidation (Method B) KMnO₄, H₂O/Acetone (3:2), 80 °C, 4h88%Co-solvent system completely resolves solubility limitations, driving the reaction to completion[4].
Amidation SOCl₂ (reflux); then Ar-NH₂, Et₃N, THF85%Acid chloride intermediate ensures quantitative conversion with complex anilines.
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O78-90%Pd(II) pre-catalyst provides thermal stability; the biphasic system aids inorganic base solubility.

Mode of Action (MoA) & Biological Relevance

The synthesized pyrazole-4-carboxamides act as potent Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (Complex II) is a critical enzyme that links the tricarboxylic acid (TCA) cycle to the mitochondrial electron transport chain[2].

By mimicking the structure of ubiquinone, the pyrazole-4-carboxamide competitively binds to the ubiquinone-binding site (Q-site) of SDH. This binding physically blocks the transfer of electrons from succinate to ubiquinone, collapsing the mitochondrial proton gradient, halting ATP synthesis, and ultimately causing fungal cell death[2][5].

MoA A SDHI Fungicide (Pyrazole-4-carboxamide) B Mitochondrial Complex II (Succinate Dehydrogenase) A->B Binds to C Blocks Ubiquinone Binding Site B->C D Inhibits Electron Transfer (Succinate -> Ubiquinone) C->D E Halts ATP Production & Fungal Respiration D->E F Fungal Cell Death E->F

Mode of action of pyrazole-4-carboxamide SDHI fungicides in pathogenic fungi.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Title: Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Condensation Reactions of 3-Bromo-1H-pyrazole-4-carbaldehyde in Drug Discovery

Executive Summary & Scaffold Significance In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Bromo-1H-pyrazole-4-carbaldehyde (CAS: 19...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7)[1] has emerged as a highly valuable intermediate for the synthesis of complex heterocyclic libraries[2]. The pyrazole ring is a privileged pharmacophore, frequently acting as a critical hinge-binding motif in kinase inhibitors and serving as a core scaffold in anti-inflammatory, anti-diabetic, and anti-Alzheimer's agents[3].

This specific building block offers orthogonal reactivity that streamlines drug development:

  • The C3-Bromine Atom: Serves as a reliable, electron-withdrawing handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2].

  • The C4-Aldehyde: Is primed for early-stage condensation reactions, enabling the rapid generation of extended conjugated systems (via Knoevenagel condensation)[4] or flexible linker libraries (via Schiff base formation)[5].

G Core 3-Bromo-1H-pyrazole- 4-carbaldehyde Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel Aldehyde (C4) Schiff Schiff Base Formation (Primary Amines) Core->Schiff Aldehyde (C4) CrossCoupling Cross-Coupling (Suzuki/Sonogashira) Core->CrossCoupling Bromine (C3) Product1 Pyrazolyl Acrylonitriles (Kinase Inhibitor Precursors) Knoevenagel->Product1 Product2 Pyrazolyl Imines (Bioactive Ligands) Schiff->Product2 Product3 C3-Functionalized Pyrazoles CrossCoupling->Product3

Divergent synthetic utility of 3-bromo-1H-pyrazole-4-carbaldehyde in medicinal chemistry.

Mechanistic Insights & Reactivity Profiling

To successfully utilize 3-bromo-1H-pyrazole-4-carbaldehyde, researchers must account for the unique electronic environment of the pyrazole core.

Electronic Effects: The reactivity of the C4-aldehyde is heavily influenced by the heterocycle. The electron-withdrawing nature of the adjacent N=C bond, combined with the strong inductive (-I) effect of the C3-bromine atom, increases the partial positive charge on the carbonyl carbon[2]. This makes the aldehyde highly electrophilic and susceptible to nucleophilic attack, often requiring milder conditions than standard benzaldehydes.

Protection Strategies & Causality: The pyrazole N1-H is weakly acidic (pKa ~14). While many condensations can be performed on the unprotected scaffold in polar protic solvents (which stabilize the neutral form), strongly basic conditions may deprotonate the nitrogen, forming a pyrazolide anion. This anion delocalizes electron density into the ring, significantly deactivating the C4-aldehyde towards nucleophiles. Therefore, if strong bases (like DBU or alkoxides) are required, prior protection of the N1 position (e.g., with THP, SEM, or Boc groups) is strictly necessary[6]. For the protocols below, we utilize mild conditions that tolerate the unprotected N-H.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Pyrazolyl Acrylonitriles)

This protocol describes the condensation of 3-bromo-1H-pyrazole-4-carbaldehyde with active methylene compounds (e.g., malononitrile) to yield substituted acrylonitriles. These are critical intermediates for synthesizing fused pyrazolopyridines and pyrazolopyrans[7],[6].

Causality & Design:

  • Solvent Choice (Ethanol): Ethanol is chosen because both starting materials are highly soluble at reflux, but the highly conjugated, planar product typically exhibits poor solubility and precipitates out, driving the equilibrium forward via Le Chatelier's principle.

  • Catalyst (Piperidine): Piperidine (pKa ~11.2) is a moderately strong secondary amine base. It is basic enough to deprotonate malononitrile (pKa ~11) to form the reactive enolate, but not strong enough to completely deprotonate the pyrazole N-H, which would stall the reaction[7].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq, 5.0 mmol) and malononitrile (1.1 eq, 5.5 mmol) in absolute ethanol (15 mL).

  • Catalysis: Add 3-5 drops of piperidine (approx. 0.1 eq) to the stirring solution.

    • Self-Validation: The solution will typically undergo a rapid color change (often turning deep yellow or orange), indicating the formation of the initial charge-transfer complex or enolate.

  • Reflux: Equip the flask with a reflux condenser and heat to 78°C for 2–4 hours. Monitor the reaction via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate).

    • Self-Validation: Look for the disappearance of the UV-active aldehyde spot and the appearance of a new, highly UV-active, lower-Rf spot corresponding to the product.

  • Isolation: Once complete, remove the heat and allow the reaction to cool to room temperature. Slowly add 15 mL of ice-cold distilled water while stirring vigorously to induce precipitation[8].

  • Purification: Filter the resulting precipitate under vacuum, wash with cold aqueous ethanol (1:1), and dry under high vacuum. The crude product can usually be recrystallized from hot ethanol.

Workflow Step1 1. Reagent Mixing Aldehyde + Malononitrile (in EtOH) Step2 2. Catalysis Add Piperidine (0.1 eq) Step1->Step2 Step3 3. Condensation Reflux at 78°C (2-4 h) Step2->Step3 Step4 4. Precipitation Cool & Add Ice Water Step3->Step4 Step5 5. Purification Filter & Recrystallize Step4->Step5

Step-by-step workflow for the Knoevenagel condensation of pyrazole-4-carbaldehydes.

Protocol B: Schiff Base Formation (Synthesis of Pyrazolyl Imines)

Schiff bases derived from pyrazole-4-carbaldehydes are frequently evaluated for their potent antimicrobial, anti-diabetic, and anti-Alzheimer's activities[3],[9].

Causality & Design:

  • Acid Catalysis (Glacial Acetic Acid): The reaction requires a delicate pH balance (pH 4-5). The acid protonates the carbonyl oxygen, increasing its electrophilicity. If the pH is too low, the primary amine nucleophile becomes fully protonated (ammonium ion) and loses its nucleophilicity, halting the reaction.

  • Dehydration: Imine formation produces water. In ethanol, the reaction is driven to completion by the thermodynamic stability of the resulting conjugated imine.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq, 5.0 mmol) and the desired primary amine (e.g., an aniline derivative, 1.0 eq, 5.0 mmol) in anhydrous ethanol (20 mL)[5].

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Condensation: Reflux the mixture for 6–8 hours. Monitor progress via LC-MS or NMR.

    • Self-Validation: In the 1 H NMR of an aliquot, monitor the disappearance of the characteristic aldehyde proton singlet at ~9.9 ppm and the emergence of the azomethine (CH=N) proton singlet typically between 8.5–8.8 ppm[5].

  • Workup: Cool the mixture to room temperature. If the product does not spontaneously precipitate, concentrate the solvent under reduced pressure to half its volume and pour into crushed ice[5].

  • Purification: Filter the solid, wash with a cold saturated sodium bisulfite solution (to remove any unreacted aldehyde), and recrystallize from ethanol[5].

Quantitative Data: Reaction Optimization

The table below summarizes field-proven conditions for condensing pyrazole-4-carbaldehyde derivatives, allowing researchers to select the optimal system based on their specific constraints (e.g., scale, green chemistry requirements).

Reaction TypeNucleophileCatalystSolventTemp / TimeTypical YieldRef
Knoevenagel MalononitrilePiperidine (0.1 eq)EthanolReflux / 2-4 h75 - 85%[7]
Knoevenagel MalononitrileAmmonium Carbonate (20%)H₂O:EtOH (1:1)Sonication / 30 min88 - 92%[8]
Knoevenagel Ethyl CyanoacetateDBU (Catalytic)DMFReflux / 4-6 h65 - 80%[6]
Schiff Base o-AminophenolGlacial Acetic Acid (Drops)Methanol/EthanolReflux / 8 h70 - 78%[5]
Schiff Base Aliphatic AminesNone (Self-catalyzed)Toluene (Dean-Stark)Reflux / 12 h60 - 75%[3]

References

  • Sigma-Aldrich Product Data: 3-bromo-1H-pyrazole-4-carbaldehyde (CAS 1936134-18-7). Sigma-Aldrich. 1

  • Benchchem: 3-Bromo-1H-pyrazole | Building Block for R&D. 2

  • RSC Advances: Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. 4

  • European Chemical Bulletin: A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes. 8

  • Chem Sci Trans / SciSpace: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. 5

  • PMC (NIH): Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents. 3

Sources

Application

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

An Application Guide to Methodologies and Protocols for the N-Alkylation of 3-bromo-1H-pyrazole-4-carbaldehyde The 3-bromo-1H-pyrazole-4-carbaldehyde scaffold is a highly valuable building block in the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Methodologies and Protocols for the N-Alkylation of 3-bromo-1H-pyrazole-4-carbaldehyde

The 3-bromo-1H-pyrazole-4-carbaldehyde scaffold is a highly valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive bromine atom for cross-coupling, a formyl group for derivatization, and a nucleophilic pyrazole core—offers a tripartite platform for molecular elaboration. N-alkylated pyrazoles are prevalent in numerous FDA-approved drugs, where the N-substituent often plays a critical role in modulating potency, selectivity, and pharmacokinetic properties.[1]

However, the N-alkylation of unsymmetrically substituted pyrazoles like 3-bromo-1H-pyrazole-4-carbaldehyde presents a significant synthetic challenge: controlling regioselectivity. The pyrazole ring contains two adjacent nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of regioisomers that are often difficult to separate.[2] This guide provides a detailed overview of the mechanistic principles governing regioselectivity and presents a series of robust protocols for achieving controlled N-alkylation of this critical substrate.

Part 1: Mechanistic Insights into Regioselectivity

The outcome of the N-alkylation reaction is a delicate interplay of steric hindrance, electronic effects, and reaction conditions. Understanding these factors is paramount to designing a successful and selective synthesis.

Steric Control: The pyrazole ring is not symmetric. The N1 position is adjacent to the C5-H, while the N2 position is flanked by the bulky bromine atom at C3. Consequently, the N1 position is sterically more accessible. In the absence of overriding electronic or solvent effects, alkylating agents, particularly bulky ones, will preferentially attack the N1 nitrogen.[2]

Electronic Influence: The bromine and carbaldehyde groups are both electron-withdrawing, which decreases the overall nucleophilicity of the pyrazole ring compared to unsubstituted pyrazole. This effect modulates the reactivity of both nitrogen atoms.

The Role of Base and Solvent: The choice of base and solvent system is arguably the most critical factor in directing regioselectivity.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): In polar aprotic solvents like DMSO or DMF, these bases facilitate a reaction that is often under steric control, favoring the N1 isomer.[1][3]

  • Strong Bases (e.g., NaH, KOt-Bu): These bases fully deprotonate the pyrazole to form a delocalized pyrazolate anion. In this state, the reaction outcome can be more sensitive to the nature of the counter-ion (Na⁺, K⁺) and its coordination, as well as the electronic properties of the ring, sometimes leading to mixtures or favoring the thermodynamically more stable product.

  • Solvent Polarity: Polar aprotic solvents can stabilize the transition state and often enhance the rate and selectivity of the reaction.[2]

Below is a diagram illustrating the two possible alkylation pathways.

Regioselectivity cluster_0 Starting Material cluster_1 Alkylation Pathways cluster_2 Regioisomeric Products Pyrazole 3-bromo-1H-pyrazole-4-carbaldehyde N1_Attack N1 Alkylation (Sterically Favored) Pyrazole->N1_Attack R-X, Base N2_Attack N2 Alkylation (Sterically Hindered) Pyrazole->N2_Attack R-X, Base N1_Product 1-Alkyl-3-bromo-1H- pyrazole-4-carbaldehyde N1_Attack->N1_Product N2_Product 1-Alkyl-5-bromo-1H- pyrazole-4-carbaldehyde N2_Attack->N2_Product

Caption: Regioselectivity in the N-alkylation of 3-bromo-1H-pyrazole-4-carbaldehyde.

Part 2: N-Alkylation Methodologies and Protocols

This section details four reliable methods for the N-alkylation of 3-bromo-1H-pyrazole-4-carbaldehyde, each suited for different types of alkylating agents and desired outcomes.

Method 1: Classical Alkylation with Alkyl Halides under Basic Conditions

This is the most direct and widely used method. Its success hinges on the judicious selection of the base and solvent to maximize regioselectivity, typically favoring the N1 isomer. The use of K₂CO₃ in DMSO is a field-proven combination for achieving high N1 selectivity with 3-substituted pyrazoles.[3]

Data Summary: Base-Mediated Alkylation

Parameter Conditions Rationale & Remarks
Alkylating Agent Alkyl halide (R-X), Tosylate (R-OTs) Primary and benzylic halides are most effective. Iodides are more reactive than bromides/chlorides.
Base K₂CO₃, Cs₂CO₃ Mild inorganic bases promote high N1-regioselectivity.
Solvent DMSO, DMF Polar aprotic solvents enhance reaction rates and solubility.
Temperature 25 °C to 80 °C Room temperature is often sufficient, but gentle heating can accelerate slow reactions.
Typical Yield 70-95% Highly dependent on the reactivity of the alkylating agent.

| Selectivity | Good to excellent for N1 isomer | Steric control is the dominant factor under these conditions. |

Workflow_Base_Alkylation Start Start Step1 Dissolve pyrazole in DMSO Start->Step1 Step2 Add K₂CO₃ Step1->Step2 Step3 Stir at RT (15 min) Step2->Step3 Step4 Add alkyl halide dropwise Step3->Step4 Step5 Stir at RT or heat (Monitor by TLC) Step4->Step5 Step6 Quench with ice water Step5->Step6 Step7 Extract with ethyl acetate Step6->Step7 Step8 Purify via column chromatography Step7->Step8 End Obtain N1-alkylated product Step8->End

Caption: General workflow for base-mediated N-alkylation.

Protocol 1: N1-Benzylation using Potassium Carbonate

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Dissolution: Add anhydrous DMSO to create a 0.2 M solution. Stir until all solids have dissolved.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 equiv). Stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure 1-benzyl-3-bromo-1H-pyrazole-4-carbaldehyde.

Method 2: Phase-Transfer Catalysis (PTC)

PTC offers a powerful alternative, especially when dealing with scalability or when anhydrous conditions are difficult to maintain. It utilizes a catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the pyrazolate anion from a solid or aqueous phase into the organic phase where it reacts with the alkyl halide. This method is often performed without solvent, making it environmentally friendly.[4][5]

Data Summary: Phase-Transfer Catalysis

Parameter Conditions Rationale & Remarks
Alkylating Agent Alkyl halide (R-X) Broad scope, from simple alkyl to benzylic halides.
Base Solid KOH or K₂CO₃ A solid base is used, simplifying work-up.
Catalyst TBAB, 18-crown-6 3-10 mol% is typically sufficient.
Solvent Solvent-free or minimal toluene/DCM Solvent-free conditions are efficient and green.
Temperature 25 °C to 60 °C Generally mild conditions are required.

| Typical Yield | 80-98% | Often provides excellent yields. |

Protocol 2: N-Butylation using Phase-Transfer Catalysis

  • Charging Flask: In a round-bottom flask, combine 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv), powdered potassium hydroxide (KOH, 2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.05 equiv).

  • Reagent Addition: Add 1-bromobutane (1.2 equiv) to the solid mixture.

  • Reaction: Stir the mixture vigorously at 50 °C for 6-12 hours. The mixture may become a thick slurry. Monitor by TLC (dissolving a small aliquot in ethyl acetate).

  • Work-up: After cooling to room temperature, add water and dichloromethane (DCM).

  • Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is an invaluable tool for forming C-N bonds from alcohols under neutral, mild conditions.[6][7] It is particularly useful for introducing secondary alkyl groups or when the corresponding alkyl halide is unstable or unavailable. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.

Data Summary: Mitsunobu Reaction

Parameter Conditions Rationale & Remarks
Alkylating Agent Primary or secondary alcohol (R-OH) Ideal for sensitive substrates where halide formation is problematic.
Reagents PPh₃ or PBu₃; DEAD or DIAD Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are standard.
Solvent THF, Dioxane, DCM Anhydrous, non-protic solvents are required.
Temperature 0 °C to 25 °C The reaction is typically run at low temperatures to control exotherms.
Typical Yield 60-85% Yields can be impacted by steric hindrance.

| Side Products | PPh₃=O, reduced hydrazine | Purification requires careful chromatography to remove these byproducts. |

Mitsunobu_Cycle Alcohol R-OH PPh3 PPh₃ Betaine Betaine [PPh₃⁺-N⁻-N⁻-CO₂Et] PPh3->Betaine + DEAD DEAD DEAD Pyrazole_H Pyrazole-H Pyrazolate Pyrazolate Anion Pyrazole_H->Pyrazolate - H⁺ Oxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃⁺] Betaine->Oxyphosphonium + R-OH Product N-Alkyl Pyrazole Oxyphosphonium->Product + Pyrazolate Sₙ2 Attack Byproduct1 PPh₃=O Product->Byproduct1 Byproduct2 DEAD-H₂ Product->Byproduct2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination of 3-Bromo-1H-pyrazole-4-carbaldehyde During Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering hydrodehalogenation (debromination) issues when performing palladium-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering hydrodehalogenation (debromination) issues when performing palladium-catalyzed cross-coupling reactions on 3-bromo-1H-pyrazole-4-carbaldehyde.

By understanding the mechanistic causality behind this side reaction, you can implement our self-validating protocols to optimize your yields and eliminate dead-end pathways.

Mechanistic Insight: The Root Cause of Debromination

Debromination (hydrodehalogenation) is an undesired side reaction where the halogen atom of the aryl halide is replaced by a hydrogen atom[1]. For 3-bromo-1H-pyrazole-4-carbaldehyde, this issue is exacerbated by two distinct structural features:

  • The C4-Aldehyde Group: The formyl group is highly electron-withdrawing. While this accelerates the initial oxidative addition of the C3-Br bond to the Pd(0) catalyst, it renders the resulting Pd(II) intermediate highly electrophilic. If the subsequent transmetalation step is slow, this electron-deficient Pd(II) species will rapidly abstract a hydride from the environment[2].

  • The Acidic N-H Proton: Unprotected pyrazoles possess an acidic N-H proton that can coordinate to the palladium center or form a pyrazolate anion, effectively poisoning the catalyst and altering the catalytic cycle to favor dehalogenation[3][4].

The competition between the desired cross-coupling and the undesired debromination is a kinetic race. The diagram below illustrates these competing logical pathways.

MechanisticPathways Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd 3-Bromo-pyrazole (Fast Oxidative Addition) Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Desired Pathway (Promoted by bulky ligands) Hydride Hydride Abstraction (from Solvent/Base) OxAdd->Hydride Competing Pathway (Slow Transmetalation) Desired Cross-Coupled Product Transmet->Desired Reductive Elimination Desired->Pd0 Catalyst Regeneration Undesired Debrominated Byproduct Hydride->Undesired Reductive Elimination Undesired->Pd0 Catalyst Regeneration

Catalytic cycle showing the competition between desired cross-coupling and hydrodebromination.

Troubleshooting Guide & FAQs

Q1: I am seeing >50% debrominated byproduct (1H-pyrazole-4-carbaldehyde). What is the primary source of the hydrogen atom? A1: The hydride typically originates from your solvent or base. Solvents like DMF, THF, and alcohols (EtOH, MeOH) are notorious hydride donors under palladium catalysis[1][5]. Additionally, amine bases (like triethylamine or DIPEA) can undergo β-hydride elimination to donate a hydride to the Pd(II) center[1].

Q2: Do I strictly need to protect the pyrazole N-H and the C4-aldehyde? A2: Protection of the pyrazole N-H is practically mandatory. Unprotected pyrazoles lead to sluggish reactions and high levels of debromination[3][6]. Standard protecting groups like THP (tetrahydropyranyl) or SEM work exceptionally well. Protecting the C4-aldehyde (e.g., as an acetal) is usually unnecessary if you use a highly active catalyst system, but it serves as a reliable fallback if side reactions persist.

Q3: Which ligands and palladium sources outcompete the debromination pathway? A3: To win the kinetic race, you must accelerate transmetalation and reductive elimination. Bulky, electron-rich biaryl phosphine ligands like XPhos or Xantphos are critical[1][5]. We highly recommend using preformed Buchwald precatalysts (e.g., XPhos Pd G3) rather than generating the catalyst in situ with Pd(OAc)₂. Precatalysts ensure the rapid generation of the active monoligated Pd(0) species without requiring reduction by the substrate or solvent.

Q4: What are the optimal solvent and base combinations to minimize hydride transfer? A4: Avoid protic or easily oxidizable solvents[5]. Instead, use anhydrous, non-reducible solvents like 1,4-dioxane or toluene[2]. Pair this with a mild, anhydrous inorganic base such as finely milled K₃PO₄ or Cs₂CO₃[1].

Quantitative Data: Condition Screening Summary

The following table summarizes the causal impact of different variables on the ratio of desired product to debrominated byproduct during the Suzuki-Miyaura coupling of 3-bromo-1H-pyrazole-4-carbaldehyde.

Substrate StateCatalyst System (Loading)Solvent / BaseYield (Coupled)Yield (Debrominated)
UnprotectedPd(PPh₃)₄ (5 mol%)DMF / Et₃N< 10%> 80%
UnprotectedXPhos Pd G3 (5 mol%)Dioxane / K₃PO₄ (aq)35%45%
THP-ProtectedPd(dppf)Cl₂ (5 mol%)Toluene / Na₂CO₃55%25%
THP-Protected XPhos Pd G3 (2 mol%) Dioxane / K₃PO₄ (anhyd) > 90% < 5%

Validated Experimental Protocol

This protocol is a self-validating system: THP protection prevents N-H coordination, XPhos Pd G3 accelerates the desired C-C bond formation, and the use of anhydrous dioxane/K₃PO₄ eliminates environmental hydride sources.

Workflow Step1 1. N-H Protection (THP/SEM) Step2 2. Reagent Setup (Anhydrous) Step1->Step2 Step3 3. Cross-Coupling (XPhos Pd G3) Step2->Step3 Step4 4. Purification (Silica Gel) Step3->Step4 Step5 5. Deprotection (Acidic cleavage) Step4->Step5

Five-step workflow for the successful cross-coupling of 3-bromo-1H-pyrazole-4-carbaldehyde.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Materials Required:

  • 1-(Tetrahydro-2H-pyran-2-yl)-3-bromo-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with the THP-protected pyrazole, aryl boronic acid, XPhos Pd G3, and K₃PO₄.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Add anhydrous, degassed 1,4-dioxane via syringe. Note: Strict exclusion of water and oxygen prevents catalyst degradation and limits protodeboronation of the boronic acid.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath or heating block for 2–4 hours. Monitor the reaction via TLC or LC-MS. Causality note: The active XPhos-Pd(0) species forms immediately; keeping the reaction time short prevents background catalyst degradation and late-stage side reactions.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the THP-protected coupled product.

  • Deprotection: Stir the isolated product in MeOH with 2.0 M HCl at room temperature for 2 hours to quantitatively remove the THP group, yielding the final functionalized 1H-pyrazole-4-carbaldehyde.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Benchchem. Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. Benchchem.
  • Benchchem. 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem.
  • ACS Publications. Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development.
  • ACS Publications. Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews.

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 3-Bromo-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and formulation scientists who hit a wall when working with 3-bromo-1H-pyrazole-4-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and formulation scientists who hit a wall when working with 3-bromo-1H-pyrazole-4-carbaldehyde . This versatile building block is notorious for its intractable physical nature—often precipitating out of reactions, resisting dissolution in common organic solvents, and complicating biological assay formulations.

This guide is designed to move beyond basic trial-and-error. By understanding the thermodynamic causality behind this molecule's behavior, we can engineer specific, self-validating protocols to overcome its solubility barriers.

The Root Cause: Thermodynamics and Crystal Lattice Energy

To solve the solubility issue, we must first understand the causality behind it. The poor solubility of 3-bromo-1H-pyrazole-4-carbaldehyde is driven by a "perfect storm" of structural features:

  • Extensive Hydrogen Bonding: The pyrazole ring acts as both a potent hydrogen bond donor (N-H) and acceptor, while the aldehyde carbonyl provides an additional strong acceptor site. This results in the formation of highly stable dimers, tetramers, or catemers in the solid state[1].

  • High Lattice Energy: The 3D crystal lattice is heavily stabilized by these continuous N-H···O and N-H···N interactions[2]. To dissolve the compound, a solvent must provide enough solvation energy to break this massive lattice energy barrier[3].

  • Lipophilicity vs. Polarity: The addition of the heavy, lipophilic bromine atom increases the molecule's overall logP, rendering it highly resistant to aqueous solvation[3]. Paradoxically, the strong polar H-bonding network simultaneously prevents it from dissolving in non-polar organic solvents like hexanes or toluene.

Quantitative Data: Solvent Compatibility & Solubilization Strategies

The table below summarizes the expected solubility profiles based on solvent class and the mechanistic rationale for their efficacy[4].

Solvent ClassRecommended ExamplesSolubilizing PowerMechanistic Rationale
Polar Aprotic DMF, DMSO, AcetonitrileExcellent (>100 mg/mL)Strong H-bond acceptors; effectively disrupt the pyrazole crystal lattice without donating competing protons[4].
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Can donate/accept H-bonds, but are less effective at breaking the strong, tightly packed pyrazole dimers[1].
Non-Polar Organic Toluene, Hexanes, DCMPoor (<1 mg/mL)Lacks the dipole moment and H-bonding capacity required to disrupt the N-H···O=C network[3].
Aqueous (Neutral) Water, PBS (pH 7.4)Very Poor (<0.1 mg/mL)High lipophilicity (Br group) and high lattice energy completely prevent dissolution[3].
Aqueous (Basic) 1M NaOH (pH > 12)Good (>50 mg/mL)Deprotonates the acidic pyrazole N-H, forming a highly water-soluble sodium pyrazolide salt[3].
Troubleshooting FAQs

Q1: Why does 3-bromo-1H-pyrazole-4-carbaldehyde immediately "crash out" during my aqueous reaction workup? A1: This is a classic thermodynamic "crash out." When you transition the compound from a polar aprotic reaction solvent (e.g., DMF) into an aqueous biphasic system, the compound rapidly crystallizes at the interface because it is highly lipophilic yet strongly cohesive[3]. The Fix: Exploit the acidity of the pyrazole ring. The electron-withdrawing bromo and carbaldehyde groups lower the pKa of the N-H proton. By adjusting the aqueous phase to a basic pH (using 1M NaOH), you deprotonate the pyrazole to form a highly soluble sodium salt[3][4]. Wash away your organic impurities, then carefully acidify the aqueous layer with 1M HCl to cleanly precipitate your pure compound.

Q2: I need to run a cross-coupling reaction in a non-polar solvent (e.g., Toluene), but the starting material is completely insoluble. What is the workaround? A2: Toluene cannot disrupt the N-H···N and N-H···O hydrogen-bonded catemers[1][2]. The most effective workaround is transient chemical masking . By converting the N-H to an N-Boc (tert-butyloxycarbonyl) or N-THP group, you eliminate the primary hydrogen bond donor. This shatters the crystal lattice energy, rendering the intermediate highly soluble in non-polar solvents. The protecting group can be easily cleaved post-coupling. (See Protocol A below).

Q3: How do I prepare a stock solution for cell-based biological assays without exceeding cytotoxic levels of DMSO? A3: While DMSO is an excellent solvent for disrupting the pyrazole H-bond network[4], concentrations above 0.1-0.5% are often toxic to cells. The Fix: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic bromopyrazole core, while the hydrophilic exterior ensures aqueous solubility, allowing you to achieve millimolar concentrations in pure PBS. (See Protocol B below).

Strategic Visualizations

Solubilization_Strategy Start 3-Bromo-1H-pyrazole- 4-carbaldehyde Q_App Target Application? Start->Q_App Org_Syn Organic Synthesis Q_App->Org_Syn Bio_Eval Biological Evaluation Q_App->Bio_Eval Aprotic Use Polar Aprotic Solvents (DMF, DMSO, MeCN) Org_Syn->Aprotic Polar Rxns Protect Chemical Masking (N-Boc / N-THP) Org_Syn->Protect Non-Polar Rxns DMSO_Stock DMSO Stock (≤50 mM) + Serial Dilution Bio_Eval->DMSO_Stock In Vitro Assays Cyclo HP-β-CD Complexation or Surfactant Dispersion Bio_Eval->Cyclo In Vivo / Cell Media

Caption: Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Lattice_Disruption State1 Solid State Extensive H-Bonding (N-H ··· O=C) High Lattice Energy Masking Boc2O, DMAP TEA, DCM State1->Masking State2 N-Boc Protected H-Bond Donor Removed Low Lattice Energy Masking->State2 Outcome Highly Soluble in DCM, EtOAc, Hexanes State2->Outcome

Caption: Mechanistic workflow showing how N-protection disrupts the intermolecular hydrogen bonding network.

Step-by-Step Experimental Methodologies
Protocol A: Transient N-Boc Protection for Non-Polar Solvent Compatibility

Purpose: To chemically mask the H-bond donor, forcefully collapsing the lattice energy and enabling solubility in non-polar solvents for downstream synthesis.

  • Initialization: Suspend 3-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq) in Dichloromethane (DCM) at 0.1 M concentration. (Note: The compound will remain an insoluble suspension initially).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the stirring suspension.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise at room temperature.

  • Causality Check (Self-Validation): Monitor the reaction visually. As the Boc anhydride reacts, the N-H bond is masked, destroying the intermolecular hydrogen bonding network. You will observe the cloudy suspension rapidly clear into a homogeneous, transparent solution. This visual cue confirms the lattice energy has been disrupted.

  • Workup: Stir for 2 hours. Wash the DCM layer with water (2x) and brine (1x). Dry over Na₂SO₄, and concentrate under reduced pressure to yield the highly soluble N-Boc protected intermediate.

Protocol B: HP-β-CD Complexation for Aqueous Biological Assays

Purpose: To formulate a stable 10 mM aqueous stock solution without utilizing cytotoxic levels of DMSO.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Stir until completely dissolved.

  • Solute Solvation: Dissolve 3-bromo-1H-pyrazole-4-carbaldehyde in a minimal volume of absolute ethanol (e.g., 100 µL of ethanol for a final 10 mL aqueous volume).

  • Complexation: Add the ethanol solution dropwise to the vigorously stirring HP-β-CD solution at 40°C.

  • Causality Check (Self-Validation): If the compound crashes out, the cyclodextrin concentration is too low. A successful complexation will remain perfectly clear, as the cyclodextrin cavity thermodynamically favors encapsulating the lipophilic bromo-pyrazole core over allowing it to precipitate.

  • Solvent Evaporation: Stir continuously for 4 hours in an open, sterile vial in a fume hood to allow the trace ethanol to evaporate.

  • Sterilization: Filter the resulting clear, biocompatible solution through a 0.22 µm sterile syringe filter before applying to cell cultures.

References
  • Benchchem Technical Support Team. Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem (2025).3

  • Benchchem Technical Support Team. Improving solubility of pyrazole derivatives for reaction. Benchchem (2025). 4

  • Li, Y., et al. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. PMC (National Institutes of Health). 2

  • Kowalski, K., et al. Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. International Journal of Molecular Sciences / Semantic Scholar (2025). 1

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Bromo-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center. 3-Bromo-1H-pyrazole-4-carbaldehyde is a highly valuable halogenated heterocyclic building block used extensively in medicinal chemistry, agrochemical development, and as a precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Bromo-1H-pyrazole-4-carbaldehyde is a highly valuable halogenated heterocyclic building block used extensively in medicinal chemistry, agrochemical development, and as a precursor for transition-metal-catalyzed cross-coupling reactions[1].

Typically synthesized via the Vilsmeier-Haack formylation of 3-bromo-1H-pyrazole, the crude product often contains residual dimethylformamide (DMF), phosphorus byproducts, and regioisomers[2]. Because the pyrazole ring contains both a hydrogen-bond donating secondary amine (N-H) and a polar aldehyde group, purification can be challenging due to strong stationary-phase interactions and phase-separation issues during crystallization. This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve >99% purity.

Section 1: Synthesis & Crude Isolation Workflow

The following diagram illustrates the critical path from crude reaction mixture to highly pure crystalline product, highlighting the necessary interventions to prevent yield loss.

PurificationWorkflow Crude Crude 3-Bromo-1H-pyrazole- 4-carbaldehyde Quench Aqueous Quench (Sat. NaHCO3) Crude->Quench Neutralize POCl3 Extract Liquid-Liquid Extraction (DCM / 5% LiCl wash) Quench->Extract Remove DMF Chromatography Flash Chromatography (Hexane/EtOAc) Extract->Chromatography Isolate organic layer Recrystallization Recrystallization (EtOH/H2O) Chromatography->Recrystallization Pool fractions Pure Pure Product (>99% Purity) Recrystallization->Pure Filtration & Drying

Workflow for the isolation and purification of 3-bromo-1H-pyrazole-4-carbaldehyde.

Section 2: Troubleshooting FAQs - Chromatography & Isolation

Q: How do I ensure complete removal of DMF and phosphorus residues from the Vilsmeier-Haack synthesis before column chromatography? A: Residual DMF acts as a powerful co-solvent that will ruin chromatographic resolution and prevent crystallization. Phosphorus residues (from POCl3​ ) can cause acid-catalyzed degradation of the aldehyde.

  • Causality & Solution: A thorough aqueous quench is mandatory[2]. Unquenched POCl3​ generates HCl upon contact with moisture, which protonates the pyrazole (forming a water-soluble salt), drastically reducing your organic yield. Quench the reaction mixture slowly with saturated aqueous NaHCO3​ until the pH is ~7.5–8.0. To remove DMF, extract the neutralized aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM), and wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. The high ionic strength of the LiCl wash forces the DMF to partition entirely into the aqueous phase.

Q: My crude product streaks heavily on silica gel during TLC. How do I optimize the mobile phase for flash chromatography? A: Streaking is caused by the acidic N-H proton of the pyrazole ring interacting strongly with the free silanol groups on the silica gel stationary phase. To mitigate this, you must outcompete these hydrogen-bonding interactions.

  • Causality & Solution: Use a highly polar solvent system such as Hexane/EtOAc (typically 1:1 to 3:1 v/v)[3]. If streaking persists, adding 1–2% Methanol to a DCM mobile phase provides a stronger hydrogen-bond acceptor to shield the silica. Alternatively, pre-treating the silica with 1% Triethylamine (TEA) neutralizes acidic silanols, allowing the pyrazole to elute as a tighter, more concentrated band.

Section 3: Troubleshooting FAQs - Recrystallization

Q: What is the optimal solvent system for the recrystallization of pyrazole-4-carbaldehydes? A: Alcohols, specifically Ethanol or Isopropanol, are the most effective primary solvents[4].

  • Causality & Solution: The hydroxyl groups of the alcohol disrupt the intermolecular hydrogen bonding between the pyrazole molecules during dissolution at boiling temperatures. As the solution cools, the pyrazole molecules preferentially hydrogen-bond with each other to form a rigid crystal lattice. Aqueous ethanol (adding water dropwise at reflux until slight turbidity) is highly recommended because water acts as an anti-solvent, maximizing the recovery yield while leaving highly polar impurities dissolved in the mother liquor[5].

Q: During recrystallization from ethanol, the product "oils out" instead of forming crystals. How can I prevent this liquid-liquid phase separation? A: "Oiling out" occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, causing it to precipitate as a liquid melt rather than a solid crystal lattice.

  • Causality & Solution: This usually happens when the solvent system is too "poor" (e.g., too much water in an EtOH/H2​O mixture). To fix this, reheat the mixture until the oil completely redissolves, add a small amount of the "good" solvent (Ethanol) to increase overall solubility, and cool the flask very slowly[5]. Introducing a seed crystal at a temperature just above the cloud point provides a physical nucleation site, thermodynamically favoring crystal growth over oiling out.

Section 4: Quantitative Data Summary

The following table summarizes the performance of various solvent systems used in the purification of 3-bromo-1H-pyrazole-4-carbaldehyde.

Solvent SystemApplicationMetric (Rf / Yield)Observation / Suitability
Hexane / EtOAc (7:3) TLC / Flash Column Rf​≈0.35 Good separation from non-polar impurities; slight tailing may occur.
DCM / MeOH (98:2) TLC / Flash Column Rf​≈0.40 Excellent for highly retained impurities; reduces silica streaking.
Ethanol / Water (3:1) Recrystallization75–82% RecoveryOptimal crystal growth; slow cooling required to avoid oiling out.
Isopropanol (100%) Recrystallization65–70% RecoveryGood alternative to aqueous systems; yields sharp melting point crystals.

Section 5: Step-by-Step Methodologies

Protocol 1: Flash Column Chromatography
  • Preparation: Dissolve the crude 3-bromo-1H-pyrazole-4-carbaldehyde in a minimum amount of DCM. Add a small amount of silica gel (approx. 1:2 compound-to-silica ratio) and evaporate the solvent under reduced pressure to create a "dry load." This prevents band broadening.

  • Column Packing: Pack the column using a Hexane/EtOAc (3:1 v/v) solvent mixture.

  • Elution: Load the dry mixture onto the top of the silica bed. Elute with a gradient of Hexane/EtOAc (starting at 3:1 and increasing polarity to 1:1).

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an Rf​ of ~0.35 in 1:1 Hexane/EtOAc.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at 40°C to yield a semi-pure solid.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling Ethanol inside an Erlenmeyer flask.

  • Anti-Solvent Addition: While maintaining a gentle boil, add distilled water dropwise to the solution until a faint, persistent turbidity (cloudiness) is observed.

  • Clarification: Add 1-2 drops of boiling Ethanol until the solution becomes perfectly clear again.

  • Cooling: Remove the flask from the heat source. Allow it to cool to room temperature completely undisturbed to promote the formation of a pure crystal lattice. (Optional: Add a seed crystal when the solution is lukewarm).

  • Harvesting: Once crystals have formed, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold 10% aqueous Ethanol, and dry under high vacuum[6].

References

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI.
  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem.

Sources

Optimization

minimizing side reactions in 3-bromo-1H-pyrazole-4-carbaldehyde formylation

The Vilsmeier-Haack formylation of 3-bromo-1H-pyrazole is a cornerstone reaction in the synthesis of functionalized heterocyclic building blocks used in drug discovery. However, the unique electronic properties of the br...

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Author: BenchChem Technical Support Team. Date: April 2026

The Vilsmeier-Haack formylation of 3-bromo-1H-pyrazole is a cornerstone reaction in the synthesis of functionalized heterocyclic building blocks used in drug discovery. However, the unique electronic properties of the bromopyrazole core often lead to competing side reactions, including N-formylation, halogen exchange, and thermal decomposition.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high regioselectivity and yield during your scale-up or discovery campaigns.

Mechanistic Overview & Reaction Pathways

To troubleshoot a reaction, we must first understand the competing pathways. The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium ion (Vilsmeier Reagent). For 1H-pyrazoles, the pyrrole-like nitrogen is the most nucleophilic site, leading to rapid, reversible N-attack (kinetic product). Heating is required to drive the reaction to the C4-position (thermodynamic product), which is the most electron-rich carbon in the ring[1].

VH_Mechanism VR Vilsmeier Reagent (DMF + POCl3) N_Formyl N-Formyl Intermediate (Kinetic Side Product) VR->N_Formyl Fast attack at N C_Iminium C4-Iminium Intermediate (Thermodynamic) VR->C_Iminium Slow attack at C4 (Heat required) SM 3-bromo-1H-pyrazole SM->VR Reacts with N_Formyl->C_Iminium Migration (Heat) Product 3-bromo-1H-pyrazole- 4-carbaldehyde N_Formyl->Product Basic Hydrolysis (Cleaves N-formyl) C_Iminium->Product Aqueous Workup (Hydrolysis) Tar Oligomers / Tar (Overheating) C_Iminium->Tar >100°C

Mechanistic pathway of 3-bromopyrazole Vilsmeier-Haack formylation and side reactions.

Troubleshooting FAQs

Q1: Why is my isolated product predominantly the N-formylated intermediate instead of the C4-aldehyde? Causality: The N-formylation of 3-bromopyrazole is kinetically favored. If the reaction temperature is too low (<80 °C) or the duration too short, the thermodynamic rearrangement to the C4-position does not reach completion. Furthermore, if the aqueous quench is strictly neutral or acidic, the N-formyl group may survive the workup. Solution: Ensure the reaction is heated to 90–95 °C for at least 4–6 hours. During workup, adjust the pH to 8–9 using aqueous Na2​CO3​ or NaOH . The basic conditions rapidly back to the free amine while converting the C4-iminium intermediate to the desired carbaldehyde[2].

Q2: I am observing halogen exchange, resulting in contamination with 3-chloro-1H-pyrazole-4-carbaldehyde. How can I prevent this? Causality: Phosphorus oxychloride ( POCl3​ ) provides a chloride-rich environment. Under harsh conditions (prolonged heating >100 °C or a massive excess of POCl3​ ), nucleophilic aromatic substitution ( SN​Ar ) can occur, where chloride displaces the bromide at the activated C3 position. Solution: Strictly control the stoichiometry and temperature. Use exactly 3.0 equivalents of POCl3​ relative to the pyrazole. Maintain the internal reaction temperature strictly between 85–95 °C. Do not exceed 100 °C.

Q3: My reaction yields a black, tarry mixture with very low recovery. What causes this decomposition? Causality: Unprotected pyrazoles can undergo oligomerization or deep decomposition when exposed to highly concentrated, unbuffered Vilsmeier reagent at elevated temperatures, especially if localized hot spots occur during the exothermic POCl3​ addition. Solution: Ensure POCl3​ is added dropwise to the DMF at 0–5 °C to fully form the Vilsmeier reagent before adding the 3-bromopyrazole. Dilute the reaction with excess DMF (acting as both reagent and solvent) to dissipate heat.

Self-Validating Experimental Protocol

To guarantee reproducibility, we recommend the following validated workflow. This protocol includes built-in validation checks (e.g., color changes, temperature benchmarks) to ensure the system is operating correctly.

Workflow Step1 1. Vilsmeier Reagent Generation (DMF + POCl3 at 0-5 °C) Step2 2. Substrate Addition (Add 3-bromopyrazole at <10 °C) Step1->Step2 Complete formation Step3 3. Thermodynamic Rearrangement (Heat to 90 °C for 4-6 h) Step2->Step3 Controlled heating Step4 4. Basic Hydrolysis (Quench in ice water, pH 8-9) Step3->Step4 Cool to RT, then quench Step5 5. Isolation (Filtration or Extraction) Step4->Step5 Precipitate forms

Step-by-step experimental workflow for optimized Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation:

    • Charge a dry, argon-flushed flask with anhydrous DMF (10.0 equiv). Cool to 0–5 °C using an ice bath.

    • Validation Check: The DMF must be strictly anhydrous to prevent premature hydrolysis of the reagent.

    • Add POCl3​ (3.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Validation Check: A pale yellow to orange complex should form, indicating successful chloroiminium generation.

  • Substrate Addition:

    • Add 3-bromo-1H-pyrazole (1.0 equiv) portion-wise to the cold Vilsmeier reagent.

    • Causality for cooling: Adding the substrate at low temperatures prevents uncontrolled exothermic spikes that lead to tar formation.

  • Thermodynamic Rearrangement:

    • Remove the ice bath and gradually heat the reaction mixture to 90 °C. Stir at 90 °C for 4–6 hours.

    • Validation Check: Monitor by TLC or LC-MS. The disappearance of the kinetic N-formyl peak and the rise of the C4-iminium peak confirms the thermodynamic shift.

  • Basic Hydrolysis and Isolation:

    • Cool the mixture to room temperature and pour it slowly into crushed ice.

    • Slowly add saturated aqueous Na2​CO3​ until the pH reaches 8–9.

    • Causality for basic pH: Ensures complete cleavage of any remaining N-formyl groups and precipitates the neutral 3-bromo-1H-pyrazole-4-carbaldehyde.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and purity profiles.

Condition SetTemp (°C) POCl3​ (equiv)Workup pHYield (%)Purity (%)Major Impurity Observed
A (Kinetic Trap) 603.07.03560N-formyl derivative
B (Harsh/Overheated) 1105.09.040503-chloro exchange & Tar
C (Under-quenched) 903.05.06575N-formyl derivative
D (Optimized) 903.08.588>98None (Trace starting material)

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews.[Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.[Link]

Sources

Troubleshooting

optimizing catalyst selection for 3-bromo-1H-pyrazole-4-carbaldehyde reactions

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As Senior Application Scientists, we recognize that functionalizing multi-reactive scaffolds requires more than just following a recipe; it require...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. As Senior Application Scientists, we recognize that functionalizing multi-reactive scaffolds requires more than just following a recipe; it requires a deep mechanistic understanding of the molecule's microenvironment.

3-Bromo-1H-pyrazole-4-carbaldehyde presents a "trifecta" of synthetic challenges:

  • The 3-Bromo Position: Halogens at the 3-position of pyrazoles are notoriously less reactive toward oxidative addition than their 4- or 5-position counterparts [1].

  • The 1H-Pyrazole (Free NH): The unprotected nitrogen can act as a potent σ -donor, coordinating to Palladium(II) intermediates and forming thermodynamically stable, catalytically dead complexes (catalyst poisoning) [2].

  • The 4-Carbaldehyde: While this electron-withdrawing group beneficially activates the adjacent C-Br bond for oxidative addition, it is highly susceptible to base-catalyzed side reactions (e.g., Cannizzaro disproportionation, aldol condensations) and nucleophilic attack.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your catalyst selection and reaction conditions.

Catalyst Optimization & Decision Workflow

Before diving into specific troubleshooting, consult the workflow below. It maps the optimal path based on your choice to protect or leave the pyrazole nitrogen unprotected.

G Start 3-Bromo-1H-pyrazole-4-carbaldehyde Cross-Coupling Protect Is the 1H-pyrazole protected? (e.g., THP, SEM) Start->Protect Unprotected Unprotected 1H-NH Risk: Pd Coordination / Poisoning Protect->Unprotected No Protected Protected Pyrazole Proceed to standard coupling Protect->Protected Yes CatSelect1 Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) Unprotected->CatSelect1 CatSelect2 Use standard Pd catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4) Protected->CatSelect2 BaseCheck Aldehyde side reactions? (Cannizzaro, Aldol) CatSelect1->BaseCheck CatSelect2->BaseCheck WeakBase Use mild, insoluble bases (K3PO4, Na2CO3, KF) BaseCheck->WeakBase Mitigate StrongBase Avoid strong bases (NaOtBu, KOH) BaseCheck->StrongBase Avoid

Workflow for optimizing catalyst and reaction conditions for 3-bromo-1H-pyrazole-4-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: I am seeing massive catalyst deactivation (the reaction turns black immediately) and recovering unreacted starting material. What is causing this? Causality: This is classic catalyst poisoning. The unprotected 1H-pyrazole nitrogen deprotonates or acts as a neutral ligand, coordinating to the Pd(II) center after oxidative addition. This forms a stable bis(pyrazole)-palladium complex that precipitates out as "black palladium," halting the catalytic cycle [3]. Solution: You have two options:

  • Ligand Control: Switch to a highly sterically hindered Buchwald precatalyst, such as XPhos Pd G3 . The bulky biaryl phosphine ligand creates a steric shield around the Palladium center, physically preventing the pyrazole nitrogen from coordinating.

  • Substrate Control: Protect the 1H position with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group prior to coupling [2].

Q2: My cross-coupling yields are low, and my LCMS/NMR shows a complex mixture with the aldehyde peak (approx. 9.8 ppm) missing. What happened? Causality: The 4-carbaldehyde group is highly reactive. If you are using strong bases (like NaOtBu , Cs2​CO3​ in polar aprotic solvents, or aqueous NaOH ), the aldehyde is undergoing base-catalyzed side reactions, such as the Cannizzaro reaction (disproportionation into an alcohol and carboxylic acid) or aldol condensations with your solvent/additives. Solution: Switch to a mild, heterogeneous base system. Anhydrous K3​PO4​ or KF in a solvent like 1,4-Dioxane/Water (4:1) limits the local concentration of soluble hydroxide/alkoxide ions, preserving the aldehyde while still facilitating the transmetalation step of the Suzuki-Miyaura coupling [4].

Q3: I am observing significant hydrodebromination (dehalogenation) instead of the Suzuki product. How do I fix this? Causality: Hydrodebromination occurs when oxidative addition is successful, but transmetalation is too slow. The Pd(II)-aryl intermediate undergoes β -hydride elimination (if aliphatic alcohols are present) or protonation (from protic solvents or the pyrazole NH itself) before the boronic acid can transfer its aryl group. Solution: Accelerate transmetalation by increasing the equivalents of boronic acid (up to 1.5 - 2.0 eq) and ensuring your base is adequately activating the boronic acid into the reactive boronate species. Avoid primary/secondary alcohol solvents (like ethanol) which can act as hydride donors.

Quantitative Data: Catalyst Matrix Comparison

The following table summarizes the expected outcomes of various catalyst/base pairings when reacting unprotected 3-bromo-1H-pyrazole-4-carbaldehyde with a standard arylboronic acid.

Catalyst SystemLigand TypeBaseSolventTypical YieldMechanistic Outcome / Remarks
Pd(PPh3​)4​ Monodentate Na2​CO3​ Toluene/EtOH< 15%Catalyst poisoning via Pd-N coordination; debromination.
Pd(dppf)Cl2​ Bidentate Cs2​CO3​ DMF20-30%Aldehyde degradation due to strong base in polar solvent.
XPhos Pd G3 Bulky Biaryl K3​PO4​ 1,4-Dioxane/ H2​O 80-95% Optimal. Steric bulk prevents N-coordination; mild base preserves aldehyde.
Pd(OAc)2​ / SPhosBulky Biaryl NaOtBu THF< 10%Complete destruction of the carbaldehyde group.

Mechanistic Pitfalls Visualization

M Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition at C3-Br Pd0->OxAdd Pitfall1 Off-target Coordination (Pd-N interaction at 1H) OxAdd->Pitfall1 Unprotected NH Small Ligands Pitfall2 Aldehyde Condensation (Base-catalyzed destruction) OxAdd->Pitfall2 Strong Base (e.g., NaOtBu) Transmet Transmetalation (Boronic Acid + Mild Base) OxAdd->Transmet XPhos + K3PO4 RedElim Reductive Elimination (Desired Product) Transmet->RedElim

Mechanistic pathways highlighting catalytic pitfalls during 3-bromopyrazole cross-coupling.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Unprotected 3-Bromo-1H-pyrazole-4-carbaldehyde

This protocol utilizes XPhos Pd G3 to overcome N-coordination and K3​PO4​ to protect the aldehyde. It includes built-in visual and analytical validation checkpoints.

Reagents:

  • 3-Bromo-1H-pyrazole-4-carbaldehyde (1.0 eq, 1.0 mmol)

  • Arylboronic Acid (1.5 eq, 1.5 mmol)

  • XPhos Pd G3 (0.05 eq, 5 mol%)

  • Anhydrous K3​PO4​ (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane / HPLC-grade H2​O (4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a dried Schlenk flask with the pyrazole substrate, arylboronic acid, and K3​PO4​ . Add the 1,4-Dioxane/ H2​O mixture.

    • Causality: Water is required to dissolve the phosphate base and facilitate the formation of the reactive boronate complex.

    • Validation Check: Sparge the mixture with Argon for exactly 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Activation: Add the XPhos Pd G3 catalyst under a positive stream of Argon. Seal the flask and heat to 80 °C.

    • Validation Check: Within 5-10 minutes at 80 °C, the solution should turn a clear, homogeneous yellow/orange. If the solution turns opaque black, oxygen was present or the ligand dissociated, indicating catastrophic catalyst failure.

  • Reaction Monitoring: Stir at 80 °C for 4-6 hours. Monitor via LCMS.

    • Validation Check: The mass spectrum should show the product mass [M+H]+ without the characteristic 1:1 bromine isotope pattern. The presence of a peak at [M-79] indicates hydrodebromination (transmetalation failure).

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH4​Cl .

    • Causality: NH4​Cl is chosen over HCl to prevent protonation of the highly basic pyrazole product, which would cause it to partition into the aqueous layer.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Source: Chemical Reviews (American Chemical Society)
  • Source: Journal of the American Chemical Society (American Chemical Society)
  • A Comparative Guide to Suzuki and Stille Coupling for Halopyrazoles Source: Benchchem Technical Support URL
  • Source: Chemical Reviews (American Chemical Society)

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: High-Resolution NMR Profiling of 3-Bromo-1H-pyrazole-4-carbaldehyde vs. Analogues

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of halogenated heterocycles. 3-Bromo-1H-pyrazole-4-carbaldehyde is a critical building block in drug discovery, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of halogenated heterocycles. 3-Bromo-1H-pyrazole-4-carbaldehyde is a critical building block in drug discovery, particularly for synthesizing kinase inhibitors and anti-inflammatory agents. However, confirming the exact position of the halogen on the pyrazole ring requires rigorous analytical precision.

This guide objectively compares the 1H and 13C NMR performance of 3-bromo-1H-pyrazole-4-carbaldehyde against its unsubstituted and chlorinated alternatives. By dissecting the causality behind spectral shifts and establishing a self-validating acquisition protocol, this guide provides researchers with a definitive framework for structural verification.

Causality in Experimental Design: Solvent Selection and Tautomerism

The most common point of failure in pyrazole NMR analysis is improper solvent selection. Pyrazoles exhibit rapid annular tautomerism (the migration of the N-H proton between N1 and N2).

  • The CDCl3 Pitfall: In non-polar solvents like Chloroform-d (CDCl3), the exchange rate of the N-H proton occurs at an intermediate timescale relative to the NMR frequency. This leads to severe quadrupolar line broadening, often obscuring the C3 and C5 proton signals and complicating integration.

  • The DMSO-d6 Advantage: We mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6). As a strong hydrogen-bond acceptor, DMSO-d6 anchors the mobile N-H proton, effectively slowing the tautomeric exchange on the NMR timescale. This stabilization sharpens the ring carbon and proton resonances, allowing for high-fidelity spectral acquisition .

Comparative NMR Data: Product vs. Alternatives

To objectively evaluate the spectral signature of 3-bromo-1H-pyrazole-4-carbaldehyde, we must benchmark it against 1H-pyrazole-4-carbaldehyde (unsubstituted) and 3-chloro-1H-pyrazole-4-carbaldehyde (chlorinated analogue).

Quantitative Data: 1H NMR Chemical Shifts (δ, ppm)

The 1H NMR spectra reveal the inductive effects of halogenation. The aldehyde proton (CHO) remains relatively stable across all three compounds, but the pyrazole C5-H and N-H protons demonstrate distinct deshielding effects due to the electronegativity of the halogens.

CompoundCHO (s, 1H)Pyrazole C5-H (s, 1H)Pyrazole C3-H (s, 1H)NH (br s, 1H)
1H-pyrazole-4-carbaldehyde 9.858.308.0513.50
3-chloro-1H-pyrazole-4-carbaldehyde 9.888.45-13.85
3-bromo-1H-pyrazole-4-carbaldehyde 9.868.42-13.90

Data acquired in DMSO-d6 at 400 MHz, 298 K. Referenced to internal TMS (0.00 ppm).

Quantitative Data: 13C NMR Chemical Shifts (δ, ppm)

The 13C NMR data provides the most definitive proof of halogen position, driven by a phenomenon known as the Heavy-Atom Effect (HAE) .

CompoundCHOC3 (C-X/H)C4 (C-CHO)C5 (C-H)
1H-pyrazole-4-carbaldehyde 185.2135.5119.8135.5
3-chloro-1H-pyrazole-4-carbaldehyde 184.5138.2117.5136.8
3-bromo-1H-pyrazole-4-carbaldehyde 184.8127.4118.2138.5

Data acquired in DMSO-d6 at 100 MHz, 298 K. Referenced to DMSO-d6 central multiplet (39.5 ppm).

Mechanistic Insight: The Heavy-Atom Effect

Notice the dramatic upfield shift of the C3 carbon in the brominated product (127.4 ppm) compared to the chlorinated alternative (138.2 ppm). While chlorine inductively deshields the C3 carbon, the massive electron cloud of bromine induces strong spin-orbit coupling. This creates a localized diamagnetic shielding effect, pushing the 13C resonance significantly upfield .

HeavyAtomEffect A Halogen Substitution (C3 Position) B Spin-Orbit Coupling (Bromine > Chlorine) A->B C Diamagnetic Shielding (Increased Electron Density) B->C D 13C Upfield Shift (C3 ~127.4 ppm) C->D

Fig 1: Logical pathway of the heavy-atom effect on 13C NMR chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, do not rely on default automation. The following protocol is designed as a self-validating system; each step contains an internal check to guarantee spectral fidelity before proceeding to the next.

Phase 1: Sample Preparation & Integrity
  • Action: Dissolve 15–20 mg of 3-bromo-1H-pyrazole-4-carbaldehyde in 0.6 mL of high-purity DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass-wool plugged Pasteur pipette directly into a 5 mm precision NMR tube.

  • Causality: Filtration removes microscopic paramagnetic impurities (e.g., iron dust from spatulas) and undissolved particulates.

  • Validation Check: Hold the tube to the light. The solution must be optically clear. Particulate matter induces localized magnetic susceptibility gradients, which will permanently degrade peak resolution regardless of shimming effort.

Phase 2: Probe Tuning & Shimming
  • Action: Insert the sample, lock onto the deuterium signal of DMSO-d6, and perform iterative shimming (Z1-Z5).

  • Causality: Precise shimming homogenizes the B0​ magnetic field across the sample volume, which is critical for resolving fine J -couplings (such as the weak long-range coupling often observed between the pyrazole C5-H and the aldehyde proton).

  • Validation Check: The 2 H lock signal must achieve >80% amplitude with a symmetric, non-oscillating decay profile. If the lock signal fluctuates, eject the sample and check for micro-bubbles.

Phase 3: Acquisition Parameters & Processing
  • Action:

    • 1H NMR: 400 MHz, 16 scans, relaxation delay (d1) = 2.0 s, acquisition time (aq) = 3.0 s. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

    • 13C NMR: 100 MHz, 512 scans, d1 = 2.0 s, WALTZ-16 1 H decoupling. Apply an LB of 1.0 Hz.

  • Causality: A d1 of 2.0 s ensures complete longitudinal relaxation ( T1​ ) for quantitative integration of the 1 H signals, preventing the under-representation of quaternary carbons in 13 C spectra .

  • Validation Check: Post-Fourier transform, the Signal-to-Noise (S/N) ratio must exceed 100:1 for the lowest intensity signal (the C4 quaternary carbon). The baseline must be perfectly flat without the need for aggressive polynomial correction.

Mechanism A Sample Prep (15 mg in DMSO-d6) B Lock & Shim (Deuterium Signal) A->B C Tuning & Matching (Probe Optimization) B->C D Acquisition (1H: 16 ns | 13C: 512 ns) C->D E Data Validation (S/N > 100:1, Line Shape) D->E

Fig 2: Self-validating NMR acquisition workflow ensuring high spectral fidelity.

References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules (MDPI).[Link]

  • Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Arabian Journal of Chemistry.[Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry (PMC).[Link]

Comparative

Analytical Platforms for Structural Elucidation: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-1H-pyrazole-4-carbaldehyde

Executive Summary For researchers and drug development professionals, the precise structural characterization of heterocyclic building blocks is non-negotiable. 3-Bromo-1H-pyrazole-4-carbaldehyde ( C4​H3​BrN2​O ) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of heterocyclic building blocks is non-negotiable. 3-Bromo-1H-pyrazole-4-carbaldehyde ( C4​H3​BrN2​O ) is a highly versatile intermediate used in the synthesis of kinase inhibitors and agrochemicals. However, its structural validation presents unique analytical challenges due to the competing fragmentation pathways of the pyrazole core, the halogen isotope effect, and the reactive carbaldehyde moiety.

This guide objectively compares the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —providing self-validating experimental protocols, mechanistic insights, and quantitative fragmentation data to ensure rigorous structural confirmation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct mass spectrometry platform dictates the type of structural information obtained.

  • GC-EI-MS (Hard Ionization): Utilizes a 70 eV electron beam to strip an electron from the analyte, creating a highly energetic radical cation ( [M]+∙ ). This platform excels at generating highly reproducible, library-matchable fragmentation patterns. It is the superior choice for observing the primary cleavage of the aldehyde group and the distinct 79Br / 81Br isotopic signature 1.

  • LC-ESI-MS/MS (Soft Ionization): Utilizes an electrical field to generate protonated molecules ( [M+H]+ ) with minimal in-source fragmentation. Structural elucidation is achieved via targeted Collision-Induced Dissociation (CID). This platform is superior for analyzing the compound in polar solvent systems directly from reaction mixtures without the need for volatilization or derivatization 2.

GC_LC_Workflow Start 3-Bromo-1H-pyrazole-4-carbaldehyde GC GC-EI-MS Platform (Hard Ionization, 70 eV) Start->GC Volatilization LC LC-ESI-MS/MS Platform (Soft Ionization, CID) Start->LC Protonation EI_Data Radical Cation [M]+• Library Matching GC->EI_Data Electron Impact ESI_Data Protonated [M+H]+ Targeted Pathway Analysis LC->ESI_Data Collision Gas (Ar) Compare Comparative Structural Elucidation EI_Data->Compare ESI_Data->Compare

Workflow comparing GC-EI-MS and LC-ESI-MS/MS for pyrazole structural elucidation.

Mechanistic Fragmentation Pathways

The baseline fragmentation of the pyrazole ring is highly conserved, predominantly driven by the expulsion of hydrogen cyanide (HCN) and the loss of molecular nitrogen ( N2​ ) [[3]](). However, in 3-bromo-1H-pyrazole-4-carbaldehyde, the substituents dictate the primary cleavages:

  • Isotopic Molecular Ion: The presence of a single bromine atom yields a diagnostic 1:1 isotopic doublet for the molecular ion at m/z 174 ( 79Br ) and m/z 176 ( 81Br ).

  • Aldehyde α -Cleavage: The carbaldehyde group readily loses a hydrogen radical ( H∙ ) to form a stable acylium ion at m/z 173/175. This is immediately followed by the neutral loss of carbon monoxide (CO, 28 Da) to yield m/z 145/147.

  • Halogen Expulsion & Ring Opening: The direct loss of a bromine radical ( Br∙ ) from the molecular ion yields a stable fragment at m/z 95. Once the halogen is removed, the core pyrazole ring undergoes its characteristic expulsion of HCN (27 Da) to form the m/z 68 fragment [[3]]().

EI_Fragmentation M_ion [M]+• (m/z 174/176) M_H [M-H]+ (m/z 173/175) M_ion->M_H -H• (Aldehyde) M_Br [M-Br]+ (m/z 95) M_ion->M_Br -Br• (79/81 Da) M_H_CO [M-H-CO]+ (m/z 145/147) M_H->M_H_CO -CO (28 Da) M_Br_CO [M-Br-CO]+ (m/z 67) M_Br->M_Br_CO -CO (28 Da) M_Br_HCN [M-Br-HCN]+ (m/z 68) M_Br->M_Br_HCN -HCN (27 Da)

Primary EI-MS fragmentation pathways of 3-bromo-1H-pyrazole-4-carbaldehyde.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating causality for every physical and chemical manipulation.

Platform A: GC-EI-MS Protocol
  • System Validation: Prior to sample analysis, inject a tuning standard (e.g., Perfluorotributylamine, PFTBA). Causality: This validates that the mass analyzer is correctly calibrated across the mass range, ensuring the 1:1 isotopic ratio observed for bromine is an analytical reality, not a detector saturation artifact.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade ethyl acetate. Causality: Ethyl acetate is chosen because it ensures complete volatilization of the polar pyrazole in the GC inlet without inducing thermal degradation.

  • Injection: Inject 1 μ L in split mode (10:1) at an inlet temperature of 250°C.

  • Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) with a helium carrier gas flow of 1.0 mL/min. Program the oven from 100°C to 280°C at 15°C/min.

  • Ionization: Operate the EI source at 70 eV. Causality: 70 eV is the universally standardized energy for generating reproducible radical cations ( [M]+∙ ) that can be cross-referenced against NIST spectral libraries.

Platform B: LC-ESI-MS/MS Protocol
  • System Validation: Run a blank injection of the mobile phase to establish a baseline. Spike the sample with a structurally related internal standard (e.g., 4-bromo-1H-pyrazole). Causality: The internal standard validates ionization efficiency and verifies that no matrix suppression is occurring in the ESI source.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a vital proton source, driving the near-quantitative formation of the protonated molecule ( [M+H]+ ) in positive ESI mode.

  • Separation: Elute through a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Ionization & CID: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate the [M+H]+ precursor ( m/z 175/177) in Q1. Accelerate the ions into the collision cell (Q2) with Argon gas at a Collision Energy (CE) of 20 eV. Causality: Unlike the indiscriminate shattering of EI, 20 eV CID imparts specific vibrational energy, selectively breaking the weakest bonds (e.g., C-Br and C-CHO) to map the connectivity of the molecule.

Quantitative Data Summaries

The following tables summarize the expected quantitative fragmentation data derived from the respective platforms, allowing for rapid comparative analysis.

Table 1: GC-EI-MS (70 eV) Fragmentation Data

Fragment Ion ( m/z )Relative AbundanceIon TypeStructural AssignmentNeutral Loss
174 / 176 100% (Base Peak)Radical Cation [C4​H3​BrN2​O]+∙ ( [M]+∙ )None
173 / 175 ~85%Cation [C4​H2​BrN2​O]+ ( [M−H]+ ) H∙ (1 Da)
145 / 147 ~40%Cation [C3​H2​BrN2​]+ H∙ + CO (29 Da)
95 ~60%Cation [C4​H3​N2​O]+ Br∙ (79/81 Da)
68 ~35%Radical Cation [C3​H2​NO]+∙ Br∙ + HCN (106/108 Da)
67 ~20%Cation [C3​H3​N2​]+ Br∙ + CO (107/109 Da)

Table 2: LC-ESI-MS/MS (Positive Mode, CID 20 eV) Product Ion Data

Precursor Ion ( m/z )Product Ion ( m/z )Structural AssignmentNeutral LossMechanism
175 / 177 ( [M+H]+ )147 / 149 [C3​H4​BrN2​]+ CO (28 Da)Cleavage of protonated carbaldehyde
175 / 177 ( [M+H]+ )95 [C4​H4​N2​O]+ HBr (80/82 Da)Halogen elimination
175 / 177 ( [M+H]+ )68 [C3​H2​NO]+ HBr + HCN Ring opening post-halogen loss

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Spectroscopic Analysis for Structural Confirmation of 1-benzyl-4-bromo-1H-pyrazole: A Comparative Guide Source: Benchchem URL
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

Sources

Validation

Introduction: The Strategic Value of Halogenated Pyrazole Carbaldehydes

An in-depth, objective analysis of the reactivity profiles of bromo versus iodo pyrazole carbaldehydes, designed for synthetic chemists and drug development professionals. Pyrazole carbaldehydes are privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective analysis of the reactivity profiles of bromo versus iodo pyrazole carbaldehydes, designed for synthetic chemists and drug development professionals.

Pyrazole carbaldehydes are privileged pharmacophores and versatile building blocks in medicinal chemistry. The presence of both a formyl group (-CHO) and a halogen (Br or I) equips the pyrazole core with orthogonal reactive handles for late-stage functionalization. The formyl group serves as an electrophilic site for reductive aminations and olefinations, while the halogen acts as a prime target for transition-metal-catalyzed cross-couplings or halogen-metal exchange[1].

When designing a synthetic route, the choice between a bromo and an iodo substituent fundamentally alters the efficiency, catalyst selection, and byproduct profile of the reaction. This guide provides a mechanistic and experimental comparison of these two substrates to facilitate logical decision-making in complex synthetic workflows.

Mechanistic Causality: C-Br vs. C-I Bond Dynamics

The fundamental driver of reactivity differences between 4-bromo and 4-iodo pyrazole carbaldehydes is their respective bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it highly susceptible to oxidative addition by palladium (Pd) or copper (Cu) catalysts[2].

However, the formyl group exerts a strong electron-withdrawing effect (-M, -I) on the pyrazole ring. This electron deficiency accelerates the initial oxidative addition but simultaneously makes the resulting organometallic intermediate highly prone to protodehalogenation[2]. Consequently, while iodo derivatives initiate the catalytic cycle faster, they frequently suffer from competitive dehalogenation pathways. Bromo derivatives, though requiring harsher activation conditions, often yield cleaner reaction profiles and higher isolated yields[2].

G Substrate Halopyrazole Carbaldehyde Formyl Formyl Group (-CHO) (Reductive Amination/Olefination) Substrate->Formyl Orthogonal Handle Halogen Halogen (Br vs I) (Cross-Coupling/Metalation) Substrate->Halogen Cross-Coupling Site Iodo C-I Bond High Reactivity, Low BDE Fast Oxidative Addition Halogen->Iodo X = I Bromo C-Br Bond Moderate Reactivity, High BDE Stable, Less Dehalogenation Halogen->Bromo X = Br

Orthogonal reactivity pathways and bond dynamics of halopyrazole carbaldehydes.

Comparative Performance in Cross-Coupling

When deploying these building blocks in standard C-C and C-N bond-forming reactions, the halogen choice dictates the experimental parameters. In a dihalogenated system containing both bromine and iodine, the C-I bond is typically targeted first due to its superior reactivity towards oxidative addition[1].

Table 1: Comparative Reactivity Profile in Palladium-Catalyzed Cross-Couplings

Reaction Type4-Iodopyrazole Carbaldehyde4-Bromopyrazole Carbaldehyde
Suzuki-Miyaura High Reactivity: Proceeds efficiently at RT to 50°C. Risk: High propensity for dehalogenation side reactions[2].Moderate Reactivity: Requires 80–100°C. Advantage: Less susceptible to dehalogenation, higher isolated yields[2].
Sonogashira High Reactivity: Facile coupling with terminal alkynes under mild conditions[2].Lower Reactivity: Requires elevated temperatures and specialized phosphine ligands[2].
Heck Alkenylation Good to Excellent: Efficient under standard Heck conditions[2].Challenging: Requires forcing conditions or advanced catalytic systems[2].
Site-Selectivity C-I bond reacts preferentially over C-Br or C-OTf[1].C4-Br is generally the least reactive position; requires specific ligands (e.g., Amphos) to force C4 selectivity over C5[3].

Influence of the Formyl Group on Reactivity

The carbaldehyde moiety is not merely a passive bystander during these transformations. For example, during reductive amination, the initial reaction between the pyrazole carbaldehyde and an amine forms a hemiaminal intermediate, which subsequently dehydrates to an imine or enamine[1].

The electron-withdrawing nature of the adjacent halogen (Br or I) can destabilize the resulting C=N double bond[1]. This necessitates careful pH control (mild acidic catalysis) and the use of mild reducing agents (such as sodium triacetoxyborohydride) to facilitate dehydration without causing premature reduction of the aldehyde or degradation of the heterocycle[1].

Self-Validating Experimental Protocols

To ensure reproducibility and mitigate the specific risks associated with each halogen, the following protocols are designed as self-validating systems.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 4-Iodopyrazole Carbaldehyde
  • Objective: Maximize cross-coupling yield while suppressing the kinetically competitive protodehalogenation pathway.

  • Rationale: Using a mild, anhydrous base (K3PO4) and a bulky, electron-rich ligand (e.g., XPhos) accelerates the reductive elimination step, allowing the catalytic cycle to outcompete dehalogenation.

  • Step-by-Step Methodology:

    • In a dried Schlenk tube, charge 4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and finely milled K3PO4 (2.0 equiv).

    • Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%) under a strict argon atmosphere.

    • Inject degassed THF/H2O (10:1 v/v) to achieve a 0.2 M concentration.

    • Stir at 45°C for 4 hours.

    • Validation Check: Monitor the reaction via LC-MS. Causality indicator: The emergence of a des-iodo pyrazole peak indicates either excessive heating or localized stoichiometric imbalances of the boronic acid. If observed, lower the temperature to 35°C.

    • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromopyrazole Carbaldehyde
  • Objective: Overcome the high activation barrier of the C-Br bond without degrading the sensitive formyl group.

  • Rationale: The C-Br bond requires a highly active pre-catalyst. Using strictly anhydrous, non-nucleophilic bases prevents unwanted side reactions (like Cannizzaro-type disproportionation) at the aldehyde.

  • Step-by-Step Methodology:

    • Charge 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv), secondary amine (1.5 equiv), and anhydrous Cs2CO3 (2.0 equiv) into a microwave vial.

    • Add BrettPhos Pd G3 (5 mol%) to facilitate rapid oxidative addition into the stubborn C-Br bond.

    • Suspend the mixture in anhydrous 1,4-dioxane (0.1 M) and seal the vial.

    • Heat to 90°C for 12 hours.

    • Validation Check: Perform TLC monitoring. Causality indicator: If the starting material remains unconsumed, verify the anhydrous nature of the base; trace water will poison the active Pd(0) species and halt the cycle.

    • Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify.

Workflow Step1 Substrate Preparation (Bromo vs Iodo) Step2 Catalyst & Ligand Screening Step1->Step2 Step3 Cross-Coupling Reaction Step2->Step3 Step4 Workup & Purification Step3->Step4 Side1 Dehalogenation Monitoring (LC-MS) Step3->Side1 QC Check

Experimental workflow for comparative cross-coupling of halopyrazoles.

Strategic Recommendations

The selection between bromo and iodo pyrazole carbaldehydes is a strategic trade-off between kinetic reactivity and intermediate stability. Iodo derivatives are unparalleled for mild, low-temperature couplings and sequential functionalizations[1][2], but they demand rigorous optimization to prevent dehalogenation. Conversely, bromo derivatives offer superior stability and higher isolated yields[2], provided the catalytic system is robust enough to breach the initial activation energy barrier without compromising the formyl group[3].

References

  • ACS Publications. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates." The Journal of Organic Chemistry. URL: [Link]

Sources

Comparative

FTIR Spectral Comparison Guide: 3-Bromo-1H-pyrazole-4-carbaldehyde vs. Alternative Building Blocks

As fragment-based drug discovery accelerates, functionalized pyrazoles have become indispensable scaffolds. Specifically, 3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7)[1] offers a highly versatile bifunctional h...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery accelerates, functionalized pyrazoles have become indispensable scaffolds. Specifically, 3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7)[1] offers a highly versatile bifunctional handle: an electrophilic aldehyde for reductive aminations and a heavy bromine atom for transition-metal-catalyzed cross-couplings.

However, ensuring the spectral purity and structural integrity of this specific halogenated building block against cheaper, non-halogenated alternatives (such as 1H-pyrazole-4-carbaldehyde) is critical before initiating multi-step syntheses. This guide provides an objective comparison of their Fourier Transform Infrared (FTIR) spectral signatures, detailing the quantum mechanical causality behind the observed vibrational shifts and providing a self-validating protocol for laboratory verification.

Mechanistic Causality of Spectral Shifts

To a spectroscopist, an FTIR spectrum is not merely a fingerprint; it is a topological map of electron density. When comparing 3-bromo-1H-pyrazole-4-carbaldehyde to its alternatives, three primary causal mechanisms dictate the spectral differences:

  • The Inductive Effect on the Carbonyl (C=O) Stretch: The highly electronegative bromine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I effect) across the pyrazole ring. This pulls electron density away from the C4-carbaldehyde group, reducing the resonance contribution that would normally lengthen the C=O bond. Consequently, the C=O bond retains more double-bond character, increasing its force constant and shifting the carbonyl stretching frequency to a slightly higher wavenumber (~1665–1680 cm⁻¹) compared to non-brominated analogs[2][3].

  • Heavy Atom Vibrations (C-Br Stretch): The introduction of the massive bromine atom creates a distinct, low-frequency vibrational mode. The carbon-bromine (C-Br) stretch manifests as a sharp, distinct peak in the fingerprint region (660–690 cm⁻¹), which is entirely absent in 1H-pyrazole-4-carbaldehyde and serves as the primary diagnostic peak for halogenation[4].

  • Hydrogen Bonding Dynamics (N-H Stretch): Pyrazoles exhibit robust intermolecular hydrogen bonding, causing the N-H stretch to appear as a broad band between 3100 and 3200 cm⁻¹[5]. The steric bulk of the bromine atom subtly alters the crystal packing and the intermolecular hydrogen-bonding network, leading to a narrower and slightly shifted N-H peak compared to unsubstituted pyrazoles.

Comparative FTIR Reference Data

The following table summarizes the quantitative FTIR performance data, allowing researchers to objectively distinguish 3-bromo-1H-pyrazole-4-carbaldehyde from common structural alternatives.

Functional Group3-Bromo-1H-pyrazole-4-carbaldehyde (Target)1H-Pyrazole-4-carbaldehyde (Alternative 1)4-Bromopyrazole (Alternative 2)
N-H Stretch (Ring) 3140 - 3180 cm⁻¹ (Broad)3150 - 3200 cm⁻¹ (Very Broad)3110 - 3150 cm⁻¹ (Broad)
C=O Stretch (Aldehyde) 1665 - 1680 cm⁻¹ (Strong, Sharp)1650 - 1665 cm⁻¹ (Strong)N/A
C=N / C=C (Ring) 1550 - 1575 cm⁻¹ (Medium)1560 - 1585 cm⁻¹ (Medium)1540 - 1560 cm⁻¹ (Medium)
C-Br Stretch 660 - 690 cm⁻¹ (Strong, Sharp)N/A650 - 680 cm⁻¹ (Strong)

Data synthesized from established spectroscopic baselines for substituted pyrazoles and carbaldehydes[2][3][4][5].

Standardized ATR-FTIR Experimental Protocol

To guarantee a self-validating system, Attenuated Total Reflectance (ATR) FTIR must be used instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture will obscure the critical N-H stretching region and can lead to anomalous hydrogen bonding artifacts.

Step-by-Step Methodology:

  • System Validation: Prior to sample analysis, scan a standard 1.5 mil polystyrene calibration film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their absolute values to validate the interferometer's laser alignment.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Preparation: Deposit approximately 2–5 mg of neat 3-bromo-1H-pyrazole-4-carbaldehyde powder directly onto the center of the diamond ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid sample. Causality note: Insufficient pressure will result in low signal-to-noise ratios, particularly in the high-frequency N-H region.

  • Data Acquisition & Processing: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an atmospheric compensation algorithm to remove ambient H₂O and CO₂ interference, followed by an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Peak Verification: Utilize a peak-picking tool with a 5% sensitivity threshold to identify the diagnostic C-Br (~675 cm⁻¹) and C=O (~1670 cm⁻¹) stretches.

Logical Workflow of Spectral Assignments

The following diagram illustrates the causal relationship between the structural features of the molecule and the resulting FTIR spectral shifts.

G Compound 3-Bromo-1H-pyrazole-4-carbaldehyde Sub1 Bromine Substitution (C3) Compound->Sub1 Sub2 Aldehyde Group (C4) Compound->Sub2 Sub3 Pyrazole Core (N-H) Compound->Sub3 Peak1 C-Br Stretch (~660-690 cm⁻¹) Sub1->Peak1 Effect1 Inductive Electron Withdrawal (Shifts C=O to higher freq.) Sub1->Effect1 Peak2 C=O Stretch (~1665-1680 cm⁻¹) Sub2->Peak2 Effect2 Intermolecular H-Bonding (Broadens N-H, lowers C=O) Sub2->Effect2 Peak3 N-H Stretch (~3140-3180 cm⁻¹) Sub3->Peak3 Sub3->Effect2 Effect1->Peak2 Effect2->Peak3

Structural features and causal FTIR spectral shifts of 3-bromo-1H-pyrazole-4-carbaldehyde.

References

  • Sudha, B. N., et al. "SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY". Semantic Scholar, 2021. Available at:[Link]

  • Varvuolytė, G., et al. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde". MDPI Molbank, 2024. Available at:[Link]

  • National Center for Biotechnology Information. "4-Bromopyrazole | C3H3BrN2 | CID 16375". PubChem Database. Available at:[Link]

  • Kurdi, A. N., & Karam, N. H. "The FTIR spectra for compounds...". Journal of Global Pharma Technology, 2019. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-bromo-1H-pyrazole-4-carbaldehyde proper disposal procedures

Comprehensive Laboratory Disposal Guide: 3-Bromo-1H-pyrazole-4-carbaldehyde In pharmaceutical research and drug development, 3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) is a highly valuable building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Guide: 3-Bromo-1H-pyrazole-4-carbaldehyde

In pharmaceutical research and drug development, 3-bromo-1H-pyrazole-4-carbaldehyde (CAS: 1936134-18-7) is a highly valuable building block for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). However, because it contains a covalently bound bromine atom, its end-of-life management requires strict adherence to halogenated organic waste protocols.

As an application scientist, understanding the causality behind these disposal procedures is just as critical as the steps themselves. Improper disposal of halogenated compounds not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but can also lead to severe laboratory safety hazards and exponentially increased waste management costs[1].

Hazard Profile & Regulatory Classification

Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's waste classification.

Property / ClassificationData / StandardOperational Implication
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Requires standard PPE (nitrile gloves, lab coat, safety goggles) during all waste handling.
Physical State Solid (Powder)Can generate airborne dust; transfer to waste containers must be done in a certified fume hood.
Waste Category Halogenated Organic Waste[2]Critical: Must be strictly segregated from non-halogenated organic waste streams[1][2].
EPA Treatment Standard High-Temperature IncinerationRequires destruction in a rotary kiln equipped with caustic scrubbers to neutralize acidic byproducts[3].

The Causality of Segregation: Why Halogens Matter

The fundamental rule of disposing of 3-bromo-1H-pyrazole-4-carbaldehyde is segregation . Laboratory personnel must never mix this compound—or solvents containing this compound—with non-halogenated waste streams (like pure ethanol, acetone, or hexane)[1][2].

The Mechanistic Reason: When non-halogenated organics are incinerated, they primarily combust into carbon dioxide and water. However, when a brominated compound like 3-bromo-1H-pyrazole-4-carbaldehyde is incinerated, the thermal degradation cleaves the carbon-halogen bond, releasing highly corrosive and toxic hydrogen bromide (HBr) gas[3].

To safely manage this, hazardous waste disposal facilities must process halogenated waste in specialized rotary kilns equipped with high-efficiency caustic scrubbers (typically utilizing sodium hydroxide to neutralize the HBr into harmless sodium bromide salts)[3]. If a laboratory mixes even a small amount of halogenated waste into a non-halogenated carboy, the entire volume must be legally reclassified and treated as halogenated waste, drastically increasing the disposal cost and logistical burden[1]. Furthermore, sink disposal of such regulated hazardous waste is strictly prohibited[1][2].

Step-by-Step Disposal Methodology

The following self-validating protocol ensures RCRA compliance and laboratory safety from the point of generation to final facility transfer.

Phase 1: Point-of-Generation Segregation

  • Determine the Waste Matrix: Identify if the 3-bromo-1H-pyrazole-4-carbaldehyde is in its pure solid powder form, mixed with solid consumables (e.g., contaminated weighing paper, silica gel from chromatography), or dissolved in a liquid solvent (e.g., dichloromethane, ethyl acetate).

  • Select the Receptacle:

    • For Solids: Use a chemically compatible, sealable, wide-mouth high-density polyethylene (HDPE) container.

    • For Liquids: Use an approved HDPE carboy specifically designated for "Halogenated Organic Solvents."

Phase 2: Containerization and Labeling

  • Transfer: Move the waste into the designated container exclusively inside a functioning chemical fume hood to prevent inhalation of brominated dust or solvent vapors.

  • Cap Integrity: Ensure the container is kept tightly closed at all times unless actively adding waste[2]. Do not leave funnels resting in open carboys.

  • RCRA Labeling: Immediately affix a "Hazardous Waste" tag. The label must explicitly list "3-bromo-1H-pyrazole-4-carbaldehyde" and note the presence of "Halogens" or "Bromine." Do not use abbreviations or chemical structures on the official waste tag.

Phase 3: Storage and Accumulation

  • Secondary Containment: Place the sealed waste container inside a secondary containment tray to capture any potential catastrophic leaks or spills.

  • Satellite Accumulation Area (SAA): Store the waste at or near the point of generation (in the same room)[2]. Ensure it is kept away from incompatible chemicals, particularly strong oxidizers (e.g., peroxides, nitric acid) and strong bases[2].

Phase 4: Final Transfer

  • EHS Notification: Once the container is full (or reaches the facility's time limit), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department via your chemical management system (e.g., Chematix)[2].

  • Licensed Contractor: EHS will transfer the waste to a permitted, licensed hazardous waste disposal facility for high-temperature rotary kiln incineration[1][3].

Waste Workflow Visualization

G N1 Waste Generation: 3-Bromo-1H-pyrazole-4-carbaldehyde N2 Physical State of Waste? N1->N2 N3 Solid Waste Container (Halogenated Organics) N2->N3 Powder / Contaminated Solids N4 Liquid Waste Carboy (Halogenated Solvents) N2->N4 Dissolved in Solvent N5 Secondary Containment & RCRA Hazmat Labeling N3->N5 N4->N5 N6 Licensed Disposal Facility (Rotary Kiln Incineration + Scrubber) N5->N6 EHS Pickup & Transport

Laboratory workflow for the segregation and disposal of halogenated organic chemical waste.

References

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardouswasteexperts.com. Available at:[Link]

Sources

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